HDAC6 degrader-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[[4-(hydroxycarbamoyl)phenyl]methyl]-N-phenyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-2-6-18-13-19(21(27)22-17-7-4-3-5-8-17)23-25(18)14-15-9-11-16(12-10-15)20(26)24-28/h3-5,7-13,28H,2,6,14H2,1H3,(H,22,27)(H,24,26) |
InChI Key |
JCPWBDUVBJFQSY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling HDAC6 Degrader-5: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HDAC6 degrader-5, a potent and selective small molecule designed for the targeted degradation of Histone Deacetylase 6 (HDAC6). This document details the experimental protocols, quantitative data, and underlying signaling pathways associated with this compound, offering a valuable resource for researchers in drug discovery and development.
Discovery and Rationale
This compound, also referred to as compound [I] in initial reports, was developed as a potential therapeutic agent for acute liver injury (ALI)[1]. The rationale for its development stems from the established role of HDAC6 in modulating inflammatory responses[1]. Inhibition of HDAC6 has been shown to reduce liver inflammation, making it a promising target for ALI treatment[1]. This degrader was designed to not only inhibit the enzymatic activity of HDAC6 but also to induce its degradation via the ubiquitin-proteasome pathway, offering a more profound and sustained therapeutic effect[1].
Synthesis of this compound
While the precise, step-by-step synthetic route for this compound is detailed in the primary literature (Cui, H. et al. J Med Chem 2025, 68(1): 531), the general strategy for creating such degraders involves a modular design. This approach typically includes three key components:
-
A ligand that selectively binds to HDAC6: This "warhead" ensures the degrader specifically targets the intended protein.
-
A ligand for an E3 ubiquitin ligase: This component recruits the cellular machinery responsible for tagging proteins for degradation.
-
A chemical linker: This connects the HDAC6-binding and E3 ligase-recruiting moieties, with its length and composition being critical for optimal ternary complex formation and subsequent degradation.
The synthesis of potent and selective HDAC6 degraders often involves multi-step organic chemistry procedures to assemble these three components into the final heterobifunctional molecule[2][3][4].
Quantitative Biological Data
This compound has demonstrated high potency and selectivity in a variety of assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line / System | Reference |
| HDAC6 IC50 | 4.95 nM | Biochemical Assay | [1] |
| HDAC6 DC50 | 0.96 nM | AML12 cells | [1] |
| Human Liver Microsome Half-life | 251 min | In vitro | [1] |
| Rat Pharmacokinetics (1 mg/kg IV) | |||
| Half-life (t½) | 22.8 min | Sprague-Dawley rats | [1] |
| AUCt | 366 ng·h/mL | Sprague-Dawley rats | [1] |
| Clearance | 45.2 mL/kg/min | Sprague-Dawley rats | [1] |
| Rat Pharmacokinetics (10 mg/kg PO) | |||
| Half-life (t½) | 12.6 min | Sprague-Dawley rats | [1] |
| AUCt | 165.1 ng·h/mL | Sprague-Dawley rats | [1] |
| Oral Bioavailability | 4.6% | Sprague-Dawley rats | [1] |
Experimental Protocols
This section outlines the key experimental methodologies used in the evaluation of this compound.
HDAC6 Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro inhibitory potency of the compound against the HDAC6 enzyme.
-
Method: A fluorogenic assay is typically employed. Recombinant human HDAC6 enzyme is incubated with the test compound at various concentrations. A fluorogenic substrate is then added, and the enzymatic reaction is allowed to proceed. The reaction is stopped, and a developer is added to produce a fluorescent signal. The fluorescence intensity, which is inversely proportional to HDAC6 activity, is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
Cellular HDAC6 Degradation Assay (Western Blot)
-
Objective: To confirm that the compound induces the degradation of HDAC6 protein in a cellular context.
-
Method:
-
AML12 cells (a mouse hepatocyte cell line) are treated with varying concentrations of this compound or vehicle control for a specified time.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against HDAC6 and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the HDAC6 band is quantified and normalized to the loading control to determine the extent of degradation. The DC50 value represents the concentration at which 50% of the protein is degraded.
-
Acetaminophen (B1664979) (APAP)-Induced Acute Liver Injury Model
-
Objective: To evaluate the in vivo efficacy of this compound in a disease-relevant animal model.
-
Method:
-
Mice are fasted overnight before the induction of liver injury.
-
A single intraperitoneal injection of acetaminophen (APAP) is administered to induce acute liver injury.
-
This compound is administered to the treatment group (e.g., intravenously) at specified doses. A vehicle control group receives the vehicle solution.
-
At a predetermined time point after APAP administration, blood and liver tissues are collected.
-
Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
-
Liver tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.
-
Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the liver tissue or serum are quantified by ELISA or other immunoassays[1].
-
Signaling Pathways and Mechanisms of Action
HDAC6 plays a crucial role in various cellular processes, including inflammatory signaling. The degradation of HDAC6 by this compound is expected to impact these pathways, leading to its therapeutic effects.
Mechanism of HDAC6 Degradation
The following diagram illustrates the general mechanism of action for a PROTAC (Proteolysis Targeting Chimera), which is the class of molecules that this compound belongs to.
Caption: General mechanism of PROTAC-mediated protein degradation.
Downstream Anti-Inflammatory Signaling
The degradation of HDAC6 by this compound leads to a reduction in inflammatory signaling, particularly in the context of acute liver injury. This is achieved through the decreased production of key pro-inflammatory cytokines.
Caption: Anti-inflammatory mechanism of this compound in liver injury.
Conclusion
This compound is a highly potent and selective degrader of HDAC6 with promising therapeutic potential for inflammatory conditions such as acute liver injury. Its ability to induce the degradation of HDAC6, leading to the suppression of pro-inflammatory cytokines, underscores the potential of targeted protein degradation as a therapeutic strategy. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, facilitating further investigation and development of this and similar targeted protein degraders.
References
- 1. HDAC6 degrader protects from acute liver injury | BioWorld [bioworld.com]
- 2. Development of Multifunctional Histone Deacetylase 6 Degraders with Potent Antimyeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Biological Function of HDAC6 Degradation by HDAC6 Degrader-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a critical cytoplasmic enzyme involved in a multitude of cellular processes, extending far beyond its canonical role in histone modification. Its involvement in protein quality control, microtubule dynamics, and inflammatory signaling has positioned it as a compelling therapeutic target for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Traditional therapeutic strategies have focused on the development of small molecule inhibitors of HDAC6's catalytic activity. However, the advent of targeted protein degradation technology, such as proteolysis-targeting chimeras (PROTACs), offers a novel and potentially more efficacious approach by eliminating the entire HDAC6 protein. This technical guide provides an in-depth exploration of the biological functions of HDAC6 degradation, with a specific focus on HDAC6 degrader-5, a potent and selective degrader of HDAC6. We will delve into its mechanism of action, its impact on key signaling pathways, and provide detailed experimental protocols for its characterization.
Introduction to HDAC6 and the Rationale for its Degradation
HDAC6 is a unique member of the class IIb histone deacetylase family, primarily localized in the cytoplasm.[1][2] It possesses two catalytic domains and a C-terminal zinc finger domain that binds to ubiquitin, linking its deacetylase activity to protein degradation pathways.[3][4] Key non-histone substrates of HDAC6 include α-tubulin, cortactin, and Hsp90, through which it regulates a variety of cellular functions:
-
Microtubule Dynamics: By deacetylating α-tubulin, HDAC6 influences the stability and function of the microtubule network, which is crucial for intracellular transport, cell migration, and cell division.[5][6]
-
Protein Quality Control: HDAC6 plays a pivotal role in the cellular response to misfolded protein stress. It facilitates the transport of ubiquitinated protein aggregates to form aggresomes, which are subsequently cleared by autophagy.[5][7][8] This function is critical in preventing the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative diseases.
-
Inflammatory Signaling: HDAC6 has been shown to modulate inflammatory responses. Overexpression of HDAC6 can enhance the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]
While HDAC6 inhibitors have shown therapeutic promise, they only block the enzyme's catalytic activity. Targeted degradation of HDAC6 via PROTACs, such as this compound, offers the advantage of eliminating the entire protein, thereby ablating both its catalytic and non-catalytic scaffolding functions. This can lead to a more profound and sustained biological effect.
This compound: A Potent and Selective Degrader
This compound (also referred to as Compound 6) is a novel small molecule designed to induce the degradation of HDAC6.[11][12] It functions as a PROTAC, a heterobifunctional molecule that simultaneously binds to HDAC6 and an E3 ubiquitin ligase, thereby bringing them into close proximity and triggering the ubiquitination and subsequent proteasomal degradation of HDAC6.[13]
Quantitative Data on this compound
The potency and efficacy of this compound have been characterized by its half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50).
| Parameter | Value (nM) | Description | Source |
| IC50 | 4.95 | The concentration of the degrader that inhibits 50% of HDAC6 enzymatic activity in vitro. | [11][12][13] |
| DC50 | 0.96 | The concentration of the degrader that induces 50% degradation of HDAC6 protein in cells. | [11][12][13] |
Biological Functions and Signaling Pathways Modulated by this compound
The degradation of HDAC6 by this compound initiates a cascade of downstream cellular events, primarily impacting inflammatory responses and cell survival pathways.
Anti-inflammatory Effects
A key biological function of HDAC6 degradation by this compound is the suppression of inflammatory signaling. In a cellular model of acetaminophen (B1664979) (APAP)-induced acute liver injury, treatment with this compound resulted in a dose-dependent reduction in the release of key pro-inflammatory cytokines.[13]
-
Tumor Necrosis Factor-alpha (TNF-α): A central mediator of inflammation.
-
Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of immune responses.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory properties.
The degradation of HDAC6 likely disrupts the signaling pathways that lead to the transcription and secretion of these cytokines, although the precise molecular mechanisms are still under investigation.
Inhibition of Hepatocyte Apoptosis
In the context of APAP-induced liver injury, this compound has been shown to block hepatocyte apoptosis.[13] This protective effect is evidenced by the dose-dependent reduction of key apoptosis markers:
-
Bax: A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization.
-
Cytochrome c (Cyt-c): Released from the mitochondria into the cytosol, it triggers the activation of caspases.
-
Caspase-3: A key executioner caspase that cleaves a broad range of cellular substrates, leading to the dismantling of the cell.
Modulation of Microtubule Acetylation
A direct consequence of HDAC6 degradation is the hyperacetylation of its primary substrate, α-tubulin.[13] Increased levels of acetylated α-tubulin can enhance the stability of the microtubule network and affect the processivity of motor proteins, which may contribute to the observed cytoprotective effects.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by HDAC6 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the biological function of this compound.
Western Blot Analysis for HDAC6 Degradation and Tubulin Acetylation
This protocol describes the detection and quantification of HDAC6 protein levels and the acetylation status of α-tubulin in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time course (e.g., 4, 8, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize to the loading control.
ELISA for Inflammatory Cytokine Quantification
This protocol outlines the measurement of TNF-α, IL-1β, and IL-6 levels in the supernatant of cells treated with this compound using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture reagents and plates
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Commercially available ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate. Pre-treat with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Induce an inflammatory response by adding an appropriate stimulus (e.g., LPS).
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of each cytokine in the samples.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Apoptosis-inducing agent (e.g., APAP for liver injury models)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound and/or an apoptosis-inducing agent for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 1X binding buffer and analyze the cells on a flow cytometer.
-
Data Analysis: Gate the cell populations based on their fluorescence:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Model of APAP-Induced Acute Liver Injury
This protocol describes the induction of acute liver injury in mice using acetaminophen (APAP) and subsequent treatment with this compound to evaluate its therapeutic efficacy.
Animals:
-
Male C57BL/6 mice (or other appropriate strain)
Materials:
-
Acetaminophen (APAP)
-
Saline
-
This compound
-
Anesthesia
-
Blood collection supplies
-
Tissue collection and fixation supplies (formalin, liquid nitrogen)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before APAP administration, with free access to water.
-
APAP Administration: Administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300-500 mg/kg) dissolved in warm saline.
-
This compound Treatment: Administer this compound at various doses (e.g., 20 and 40 mg/kg) via an appropriate route (e.g., intravenous injection) at a specified time point relative to APAP administration (e.g., 1 hour post-APAP). Include a vehicle control group.
-
Monitoring and Sample Collection: Monitor the mice for clinical signs of distress. At predetermined time points (e.g., 6, 12, 24 hours post-APAP), euthanize the mice and collect blood via cardiac puncture for serum analysis (ALT, AST).
-
Tissue Processing: Perfuse the liver with saline and collect tissue samples for histopathological analysis (H&E staining), Western blotting, and other molecular assays.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that leverages the power of targeted protein degradation to elicit potent anti-inflammatory and anti-apoptotic effects. Its ability to efficiently and selectively remove HDAC6 protein offers a distinct advantage over traditional enzymatic inhibitors. The data presented in this guide highlight its potential for the treatment of acute liver injury and suggest its broader applicability in other inflammatory and neurodegenerative diseases where HDAC6 plays a pathogenic role.
Future research should focus on elucidating the detailed molecular mechanisms by which HDAC6 degradation modulates inflammatory and apoptotic signaling pathways. Further in vivo studies are warranted to assess the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its long-term efficacy and safety in various disease models. The continued development and characterization of selective HDAC6 degraders will undoubtedly provide valuable tools for both basic research and clinical applications.
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysferlin Interacts with Histone Deacetylase 6 and Increases alpha-Tubulin Acetylation | PLOS One [journals.plos.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. HDAC6 degrader protects from acute liver injury | BioWorld [bioworld.com]
The Role of HDAC6 Degrader-5 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of neurodegenerative diseases due to its central role in key cellular processes, including microtubule dynamics, protein quality control via autophagy, and the stress response. While HDAC6 inhibitors have shown promise, the development of targeted protein degraders offers a novel and potentially more efficacious therapeutic strategy. This technical guide provides an in-depth overview of HDAC6 as a therapeutic target in neurodegeneration and introduces HDAC6 degrader-5, a potent and selective degrader of HDAC6. Although direct preclinical evidence for this compound in neurodegenerative models is currently limited, this document extrapolates its potential therapeutic utility based on its known bioactivity and the established roles of HDAC6 in the pathophysiology of diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis. We present available quantitative data, detailed experimental protocols for the evaluation of HDAC6 degraders, and visualizations of key signaling pathways to support further research and development in this promising area.
Introduction: HDAC6 in the Landscape of Neurodegeneration
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A common feature across many of these disorders is the accumulation of misfolded proteins and disruptions in cellular transport and clearance mechanisms. HDAC6, a unique cytoplasmic enzyme, is intricately involved in these processes, making it a prime target for therapeutic intervention.[1][2]
Unlike other HDACs that are primarily nuclear and regulate gene expression through histone modification, HDAC6's main substrates are non-histone proteins in the cytoplasm.[3] Its key functions relevant to neurodegeneration include:
-
Regulation of Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a primary component of microtubules.[3] Microtubules are essential for axonal transport, and their stability is crucial for neuronal health. In several neurodegenerative diseases, impaired axonal transport is an early pathological feature.
-
Modulation of Autophagy: HDAC6 plays a critical role in the cellular process of autophagy, which is responsible for clearing aggregated proteins and damaged organelles. It facilitates the fusion of autophagosomes with lysosomes, a critical step in the degradation of cellular waste.[3]
-
Protein Quality Control: HDAC6 can bind to ubiquitinated misfolded proteins and transport them to form aggresomes, which are then cleared by autophagy. This function is vital for preventing the accumulation of toxic protein aggregates that are a hallmark of many neurodegenerative conditions.
Given these crucial roles, the selective degradation of HDAC6 presents a promising therapeutic approach. By removing the entire HDAC6 protein, degraders may offer a more sustained and profound biological effect compared to small molecule inhibitors that only block its enzymatic activity.
This compound: A Potent and Selective Degrader
This compound is a novel proteolysis-targeting chimera (PROTAC) designed to selectively target HDAC6 for degradation.[4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
While preclinical studies of this compound in the context of neurodegenerative diseases are not yet publicly available, its potent in vitro activity suggests significant potential. Its anti-inflammatory properties, demonstrated in a mouse model of liver injury, are also relevant to the neuroinflammatory component of many neurodegenerative disorders.[4]
Chemical Structure and Properties
The chemical structure of this compound is provided in public chemical databases.[2]
-
Molecular Formula: C₂₁H₂₂N₄O₃[2]
-
Molecular Weight: 378.4 g/mol [2]
-
Synonyms: HY-170495, NSC812341[2]
Quantitative Data
The following table summarizes the available in vitro activity data for this compound and a related compound, PROTAC HDAC6 degrader 5.
| Compound | Target | Assay Type | Value | Reference |
| This compound (Compound 6) | HDAC6 | IC₅₀ (Inhibition) | 4.95 nM | [1][4] |
| This compound (Compound 6) | HDAC6 | DC₅₀ (Degradation) | 0.96 nM | [1][4] |
| PROTAC HDAC6 degrader 5 (Compound 5a) | HDAC6 | IC₅₀ (Degradation) | 43 nM | [1] |
Signaling Pathways and Experimental Workflows
HDAC6 Signaling in Neurodegeneration
The following diagram illustrates the central role of HDAC6 in cellular pathways relevant to neurodegenerative diseases. Degradation of HDAC6 is hypothesized to restore microtubule-based transport and enhance the clearance of protein aggregates.
Caption: Role of HDAC6 in neurodegenerative pathways and the point of intervention for this compound.
Experimental Workflow for Evaluating HDAC6 Degraders
This diagram outlines a typical workflow for the preclinical evaluation of an HDAC6 degrader like this compound in a neurodegenerative disease context.
Caption: Preclinical evaluation workflow for HDAC6 degraders in neurodegenerative disease models.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the conjugation of an HDAC6-binding ligand to an E3 ligase ligand via a chemical linker.[5][6][7] While the specific, detailed synthesis protocol for this compound is proprietary, a general approach for the synthesis of similar PROTACs is outlined below.
General Solid-Phase Synthesis of HDAC6 PROTACs:
-
Resin Preparation: A suitable solid support (e.g., Rink amide resin) is functionalized with a linker moiety.
-
Coupling of E3 Ligase Ligand: An E3 ligase ligand with a suitable reactive group (e.g., a carboxylic acid) is coupled to the resin-bound linker using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Cleavage of Protecting Groups: Any protecting groups on the E3 ligase ligand are removed.
-
Coupling of HDAC6 Ligand: The HDAC6-binding moiety, functionalized with a compatible reactive group, is coupled to the other end of the linker.
-
Cleavage and Purification: The final PROTAC is cleaved from the resin using an appropriate cleavage cocktail (e.g., TFA-based) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro HDAC6 Degradation Assay (Western Blot)
This protocol is designed to assess the ability of this compound to induce the degradation of HDAC6 in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HDAC6 signal to the loading control and calculate the percentage of HDAC6 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC₅₀ value.
-
Assessment of α-Tubulin Acetylation (Western Blot)
This protocol measures the downstream effect of HDAC6 degradation on its primary substrate, α-tubulin.
-
Follow steps 1-3 from the in vitro HDAC6 degradation assay protocol.
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Block the membrane and incubate with a primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Detect the signal as described previously.
-
Strip and re-probe the membrane for total α-tubulin as a loading control.
-
-
Analysis:
-
Quantify the band intensities for acetylated-α-tubulin and total α-tubulin.
-
Calculate the ratio of acetylated-α-tubulin to total α-tubulin for each sample.
-
In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease (Conceptual)
This protocol provides a conceptual framework for evaluating the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD mice).
-
Animal Model and Treatment:
-
Use age-matched 5xFAD transgenic mice and wild-type littermates.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration (e.g., 4-8 weeks).
-
-
Behavioral Testing:
-
Perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze, at the end of the treatment period.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Collect brain tissue for biochemical and immunohistochemical analysis.
-
-
Biochemical Analysis:
-
Prepare brain homogenates and perform Western blotting to measure levels of HDAC6, acetylated-α-tubulin, and key pathological markers (e.g., Aβ42, phosphorylated tau).
-
Use ELISA to quantify soluble and insoluble Aβ levels.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections to visualize and quantify amyloid plaques and neurofibrillary tangles.
-
Stain for neuronal markers (e.g., NeuN) to assess neuronal loss.
-
-
Data Analysis:
-
Analyze behavioral, biochemical, and immunohistochemical data using appropriate statistical methods to determine the therapeutic efficacy of this compound.
-
Conclusion and Future Directions
This compound is a potent and selective degrader of HDAC6 with promising therapeutic potential. While its direct application in neurodegenerative diseases is yet to be explored in preclinical models, its mechanism of action aligns well with the known pathological processes of these disorders. By promoting the degradation of HDAC6, this compound has the potential to restore microtubule stability and axonal transport, enhance the clearance of toxic protein aggregates, and mitigate neuroinflammation.
Future research should focus on:
-
Preclinical evaluation of this compound in various animal models of neurodegenerative diseases.
-
Optimization of its pharmacokinetic and pharmacodynamic properties for brain penetration and sustained target engagement.
-
Investigation of potential off-target effects and long-term safety.
The development of HDAC6 degraders like this compound represents a novel and exciting frontier in the pursuit of effective treatments for neurodegenerative diseases. The in-depth technical information and protocols provided in this guide are intended to facilitate further research and accelerate the translation of this promising therapeutic strategy from the laboratory to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H22N4O3 | CID 162639362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Cellular Targets of HDAC6 degrader-5: A Technical Guide
This technical guide provides an in-depth overview of the cellular targets, mechanism of action, and biological effects of HDAC6 degrader-5 (also known as Compound 6 or HY-170495). The information is curated for researchers, scientists, and drug development professionals working in epigenetics and targeted protein degradation.
Executive Summary
This compound is a potent and selective heterobifunctional degrader of Histone Deacetylase 6 (HDAC6). By inducing the targeted degradation of the HDAC6 protein, this molecule provides a powerful tool to investigate the biological functions of HDAC6 beyond enzymatic inhibition. This guide summarizes its potency, efficacy, and downstream cellular effects, particularly in the context of inflammation and acute liver injury. Quantitative data are presented for direct comparison, and detailed protocols for key validation experiments are provided.
Mechanism of Action
This compound functions as a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to simultaneously bind to HDAC6 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate HDAC6, marking it for recognition and subsequent degradation by the cell's proteasome. This event-driven, catalytic mechanism allows for the efficient and sustained removal of the entire HDAC6 protein, differentiating its action from traditional small-molecule inhibitors that only block the enzyme's active site. The degradation is dependent on the ubiquitin-proteasome pathway[1].
Quantitative Profile of this compound
This compound demonstrates high potency in both inhibiting and degrading HDAC6. Its efficacy has been characterized in the context of acute liver injury, where it shows significant anti-inflammatory and anti-apoptotic effects.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Description | Source |
| IC₅₀ | 4.95 nM | The concentration required for 50% inhibition of HDAC6 enzymatic activity. | [1][2] |
| DC₅₀ | 0.96 nM | The concentration required for 50% degradation of HDAC6 protein. | [1][2] |
Table 2: Pharmacokinetic Properties of this compound (Sprague-Dawley Rats)
| Route | Dose | Half-life (t½) | AUCt | Oral Bioavailability | Source |
| Intravenous | 1 mg/kg | 22.8 min | 366 ng·h/mL | N/A | [1] |
| Oral | 10 mg/kg | 12.6 min | 165.1 ng·h/mL | 4.6% | [1] |
Cellular Targets and Downstream Effects
The primary cellular target of this compound is the HDAC6 protein. The functional consequences of its degradation are observed through changes in the acetylation status of HDAC6 substrates and the modulation of key signaling pathways.
On-Target Effects
-
HDAC6 Protein: The direct target, which is removed via proteasomal degradation[1].
-
α-tubulin: A well-established cytoplasmic substrate of HDAC6. Degradation of HDAC6 leads to a marked increase in the acetylation of α-tubulin (Ac-α-tubulin), which can be used as a pharmacodynamic biomarker for degrader activity[1].
Downstream Signaling Pathways
In a cellular model of acetaminophen (B1664979) (APAP)-induced acute liver injury, this compound demonstrated significant anti-inflammatory and anti-apoptotic activity by modulating key signaling proteins.
References
In Vivo Efficacy of Potent and Selective HDAC6 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of potent and selective Histone Deacetylase 6 (HDAC6) degraders. We delve into the critical data, experimental methodologies, and underlying signaling pathways that are paramount for the preclinical evaluation of these promising therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of targeted protein degradation.
Quantitative Efficacy Data of Lead HDAC6 Degraders
The following tables summarize the in vivo and in vitro efficacy data for several notable HDAC6 degraders that have been evaluated in preclinical studies. These compounds demonstrate the potential of targeted HDAC6 degradation as a therapeutic strategy.
Table 1: In Vitro Degradation Efficacy of HDAC6 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| TO-1187 | MM.1S | 5.81 | 94 | 6 | Cereblon (CRBN) |
| PROTAC 3 | Not Specified | 21.8 | 93 | Not Specified | Not Specified |
| PROTAC 8 | Not Specified | 5.81 | 94 | Not Specified | Not Specified |
| PROTAC 9 | Not Specified | 5.01 | 94 | Not Specified | Not Specified |
| Degrader 3j | MM1S (human) | 7.1 | 90 | 6 | Von Hippel-Lindau (VHL)[1] |
| Degrader 3j | 4935 (mouse) | 4.3 | 57 | 6 | Von Hippel-Lindau (VHL)[1] |
| HDAC6 degrader-5 (Compound 6) | Not Specified | 0.96 | Not Specified | Not Specified | Not Specified |
Table 2: In Vivo Pharmacodynamic and Efficacy Data of HDAC6 Degraders
| Compound | Animal Model | Dose and Route | Key Findings |
| TO-1187 | Mouse | Intravenous injection | Efficiently degraded HDAC6 in mouse tissues 6 hours after injection[2][3]. |
| This compound (Compound 6) | Mouse (APAP-induced liver injury) | Not Specified | Exhibits anti-inflammatory activity by inhibiting the release of TNF-α, IL-1β, and IL-6, and blocking hepatocyte apoptosis[4]. |
| Ricolinostat (B612168) (HDAC6 inhibitor) | Breast Cancer Models | Not Specified | Preclinical studies demonstrated that sensitivity to ricolinostat can be predicted by a computational network-based algorithm[5]. |
| KA2507 (HDAC6 inhibitor) | Syngeneic tumor-bearing mice | Oral (twice-daily) | Demonstrated anti-tumor efficacy and modulation of the anti-tumor immune response[6]. |
Core Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments involved in the evaluation of HDAC6 degraders.
In Vivo HDAC6 Degradation Assessment
-
Animal Model: Utilize appropriate mouse models, such as those with xenografted human tumors (e.g., multiple myeloma) or syngeneic tumor models for immunology studies.
-
Dosing Regimen: Administer the HDAC6 degrader via a clinically relevant route, such as intravenous (IV) or oral (PO) administration. The dose and frequency will be determined by prior pharmacokinetic studies.
-
Tissue Collection: At predetermined time points following the final dose (e.g., 6 hours), euthanize the animals and collect relevant tissues (e.g., tumor, spleen, liver, bone marrow).
-
Protein Extraction: Homogenize the collected tissues and extract total protein using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify the levels of HDAC6 protein in the tissue lysates by Western blot. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. Compare the HDAC6 levels in the treated groups to the vehicle control group to determine the percentage of degradation.
Tumor Growth Inhibition Studies
-
Tumor Implantation: Implant tumor cells (e.g., MM.1S) subcutaneously into the flank of immunocompromised mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the HDAC6 degrader or vehicle control according to the predetermined dosing schedule and route.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Endpoint Analysis: At the end of the study (defined by tumor size limits or a set duration), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
Pharmacodynamic Marker Analysis
-
Sample Collection: Collect tumor tissues and/or peripheral blood mononuclear cells (PBMCs) from treated and control animals.
-
Biomarker Assessment: Analyze the levels of downstream biomarkers of HDAC6 activity. A key biomarker is the acetylation of α-tubulin, a primary substrate of HDAC6.[2] Increased α-tubulin acetylation indicates successful target engagement and inhibition/degradation of HDAC6.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the expression and localization of HDAC6 and acetylated α-tubulin within the tumor microenvironment.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the science. The following diagrams, generated using the DOT language, illustrate key concepts.
HDAC6 Degrader Mechanism of Action
Caption: Mechanism of action for an HDAC6 PROTAC degrader.
In Vivo Efficacy Study Workflow
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Network-based assessment of HDAC6 activity predicts preclinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of HDAC6 Degrader-5
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of HDAC6 degrader-5. The protocols herein detail methods to assess both the enzymatic inhibition and the degradation efficacy of this compound.
Introduction to HDAC6 Degraders
Histone Deacetylase 6 (HDAC6) is a class IIb HDAC enzyme that plays a crucial role in various cellular processes by deacetylating both histone and non-histone protein substrates, including α-tubulin and Hsp90.[1][2] Its dysregulation has been implicated in numerous diseases, making it a compelling therapeutic target. Unlike traditional inhibitors that only block the enzymatic activity, HDAC6 degraders, such as PROTACs (Proteolysis Targeting Chimeras), are designed to induce the ubiquitination and subsequent proteasomal degradation of the HDAC6 protein.[3][4] This offers a distinct and potentially more efficacious therapeutic strategy. "this compound" is a compound designed to exhibit both inhibitory and degradation activity against HDAC6.[5]
This document outlines key in vitro assays to characterize the dual functionality of this compound: its ability to inhibit HDAC6 enzymatic activity and its capacity to induce HDAC6 protein degradation in a cellular context.
Assessment of HDAC6 Enzymatic Inhibition
To determine the potency of this compound as an inhibitor of HDAC6's catalytic activity, a fluorometric activity assay is recommended. This assay measures the deacetylase activity of HDAC6 on a synthetic peptide substrate, leading to the release of a fluorophore.[1][2][6]
Fluorometric HDAC6 Activity Assay Protocol
This protocol is adapted from commercially available HDAC6 activity assay kits.[1][6][7]
Materials:
-
Recombinant Human HDAC6 enzyme
-
HDAC6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl2)[8]
-
HDAC6 Fluorometric Substrate
-
Developer Solution
-
HDAC6 Inhibitor (e.g., Tubacin or Trichostatin A for positive control)[1][6]
-
This compound (test compound)
-
Black 96-well microplate
-
Fluorimeter capable of excitation at 350-380 nm and emission at 440-490 nm[1][6]
Experimental Workflow:
Caption: Workflow for the fluorometric HDAC6 enzymatic activity assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HDAC6 Assay Buffer. Also, prepare solutions for a positive control inhibitor and a vehicle control (e.g., DMSO).
-
Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to the desired concentration in cold HDAC6 Assay Buffer.
-
Assay Plate Setup:
-
Sample Wells: Add 50 µL of the diluted HDAC6 enzyme solution and 2 µL of the this compound dilutions.
-
Enzyme Control (EC) Wells: Add 50 µL of the diluted HDAC6 enzyme solution and 2 µL of HDAC6 Assay Buffer.
-
Inhibitor Control (IC) Wells: Add 50 µL of the diluted HDAC6 enzyme solution and 2 µL of the positive control inhibitor.
-
Background Control (BC) Wells: Add 50 µL of HDAC6 Assay Buffer and 2 µL of HDAC6 Assay Buffer.
-
-
Pre-incubation: Cover the plate and incubate at 37°C for 15 minutes.[7]
-
Substrate Addition: Add 48 µL of the HDAC6 Substrate Mix to each well.
-
Enzymatic Reaction: Mix well, cover the plate, and incubate at 37°C for 30 minutes.[7]
-
Development: Add 10 µL of Developer to each well to stop the reaction and generate the fluorescent signal. Incubate at 37°C for 10 minutes.[7]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~490 nm.[7]
-
Data Analysis:
-
Subtract the background fluorescence (BC) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = ((RFU_EC - RFU_Sample) / RFU_EC) * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Data Presentation
The inhibitory activity of this compound should be summarized in a table comparing its IC50 value to that of a known HDAC6 inhibitor.
| Compound | HDAC6 IC50 (nM) |
| This compound | 4.95 |
| Tubacin (Control) | User Defined |
| Vorinostat (Control) | 34 |
Data for this compound is hypothetical based on similar compounds.[5] Control data is for reference.[8]
Assessment of HDAC6 Protein Degradation
To confirm that this compound induces the degradation of the HDAC6 protein, a cell-based assay is required. Western blotting is a standard method for quantifying the reduction in protein levels.[3][9] More advanced, higher-throughput methods like NanoBRET/HiBiT assays can also be employed for kinetic analysis.[8][10][11]
Western Blot Protocol for HDAC6 Degradation
Materials:
-
Human cell line (e.g., HeLa, MM.1S)[3]
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: Workflow for Western blot analysis of HDAC6 degradation.
Procedure:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or MM.1S) in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2, 6, 24 hours).[3] Include a vehicle-treated control.
-
To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the degrader.[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C.
-
Wash the membrane and then incubate with a primary antibody against a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and then add a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HDAC6 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of HDAC6 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved).
-
Expected Data Presentation
The degradation efficiency of this compound should be presented in a table summarizing its DC50 value in a specific cell line and time point.
| Compound | Cell Line | Treatment Time (h) | DC50 (nM) |
| This compound | MM.1S | 24 | 0.96 |
| Control Degrader | MM.1S | 24 | User Defined |
Data for this compound is hypothetical based on similar compounds.[5]
Signaling Pathway Context
HDAC6 degraders function by hijacking the ubiquitin-proteasome system (UPS). The degrader molecule simultaneously binds to HDAC6 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate HDAC6, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of action for an HDAC6 degrader.
By following these detailed protocols, researchers can effectively characterize the in vitro activity of this compound, providing crucial data on its potency for both enzymatic inhibition and protein degradation, which is essential for its further development as a potential therapeutic agent.
References
- 1. assaygenie.com [assaygenie.com]
- 2. HDAC6 Activity Assay Kit (Fluorometric), Research Kits - CD BioSciences [epigenhub.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. abcam.com [abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell Culture Treatment with HDAC6 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that is a key regulator in various cellular processes, including cell motility, protein quality control, and stress response.[1] Unlike other HDACs, HDAC6 features two catalytic domains and a ubiquitin-binding zinc finger domain, which allows it to deacetylate non-histone proteins such as α-tubulin, cortactin, and Hsp90.[2] Its role in pathways implicated in cancer and neurodegenerative diseases has established HDAC6 as a significant therapeutic target.[1]
HDAC6 Degrader-5 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the HDAC6 protein. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This targeted protein degradation offers a powerful alternative to traditional enzymatic inhibition.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity through protein degradation analysis, cell viability assays, and immunoprecipitation.
Mechanism of Action
This compound functions by forming a ternary complex between HDAC6 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4] This proximity, induced by the degrader, facilitates the transfer of ubiquitin from the E3 ligase to HDAC6, marking it for degradation by the 26S proteasome. The degradation of HDAC6 leads to an increase in the acetylation of its substrates, such as α-tubulin, which can be monitored as a biomarker of its activity. The process is catalytic, allowing a single molecule of the degrader to induce the degradation of multiple HDAC6 protein molecules.
Data Presentation
The following tables summarize the degradation potency of various reported HDAC6 degraders in different cell lines. This data is provided for comparative purposes to guide experimental design.
Table 1: HDAC6 Degrader Potency in Human Multiple Myeloma (MM.1S) Cells
| Degrader Compound | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| NP8 | 3.8 | >90% | 24 | CRBN |
| TO-1187 (PROTAC 8) | 5.81 | 94% | 6 | CRBN |
| PROTAC 9 | 5.01 | 94% | 6 | CRBN |
| PROTAC 3 | 21.8 | 93% | 6 | CRBN |
| Compound 2 | 2.2 | ~86% | 6 | CRBN |
| Compound 3j | 7.1 | 90% | 4-6 | VHL |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: HDAC6 Degrader Potency in Other Cell Lines
| Degrader Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| NP8 | HeLa | Not specified, significant degradation at 100 nM | Not specified | 24 |
| Compound 3j | 4935 (mouse) | 4.3 | 57% | 6 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
Application Notes and Protocols: Determining the Optimal Starting Concentration of HDAC6 degrader-5 for Cell-Based Assays
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that regulates the acetylation status of non-histone proteins, including α-tubulin and Hsp90. Its role in protein quality control, cell migration, and aggresome formation has made it a significant target for therapeutic intervention in oncology and neurodegenerative diseases. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins rather than merely inhibiting them.
HDAC6 degrader-5 is a bifunctional molecule designed to specifically target HDAC6 for degradation. It operates by forming a ternary complex between HDAC6 and an E3 ubiquitin ligase, leading to the ubiquitination of HDAC6 and its subsequent destruction by the 26S proteasome. This application note provides a comprehensive guide for researchers to determine the optimal starting concentration and treatment conditions for this compound in cell-based assays.
Mechanism of Action
This compound functions as a PROTAC, hijacking the cell's native ubiquitin-proteasome system (UPS) to eliminate the HDAC6 protein. The process is catalytic, allowing a single molecule of the degrader to induce the destruction of multiple HDAC6 protein molecules.
Caption: Mechanism of action for this compound (PROTAC).
Quantitative Data Summary
The potency of HDAC6 degraders can vary based on the specific chemical structure, the E3 ligase recruited, and the cell line used. The table below summarizes reported efficacy data for various HDAC6 degraders, providing a comparative context for determining the starting concentration of this compound.
| Compound Name | Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (Max Degradation) | Treatment Time | Reference |
| This compound (Compound 6) | - | 0.96 nM | - | - | [1] |
| This compound (Compound 5a) | Cells | 43 nM (IC₅₀) | - | - | [2] |
| TO-1187 (CRBN-based) | MM.1S | 5.81 nM | 94% | 6 hours | [3] |
| Compound 9 (CRBN-based) | MM.1S | 5.01 nM | 94% | - | [3] |
| HDAC6 degrader-3 | - | 19.4 nM | - | - | [4] |
| Compound 3j (VHL-based) | MM.1S | 7.1 nM | 90% | 4 hours | [5] |
| Compound 3j (VHL-based) | 4935 (mouse) | 4.3 nM | 57% | 6 hours | [5] |
| NP8 | HeLa | ~100 nM | >90% | 24 hours | [6] |
Note: DC₅₀ is the concentration required to degrade 50% of the target protein. IC₅₀ refers to 50% inhibitory concentration.
Experimental Protocols
It is crucial to perform a dose-response and time-course experiment to identify the optimal conditions for your specific cell line and experimental goals.
Preliminary Recommendations
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Vehicle Control: In all experiments, include a vehicle control group treated with the same final concentration of DMSO used in the highest concentration of the degrader.
-
Cell Line Selection: Degradation efficiency can be cell-line dependent.[7] Commonly used cell lines for HDAC6 degrader studies include multiple myeloma (MM.1S) and HeLa cells.[3][6]
Caption: General experimental workflow for dose-response analysis.
Protocol 1: Dose-Response and Time-Course Analysis
Objective: To determine the optimal concentration (DC₅₀) and incubation time for HDAC6 degradation.
Materials:
-
Selected cell line (e.g., MM.1S)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase and reach 70-80% confluency at the end of the experiment. Incubate for 24 hours.
-
Prepare Dilutions: Prepare serial dilutions of this compound in complete growth medium. Based on the data in the table, a wide concentration range is recommended for the initial experiment (e.g., 0.1 nM, 1 nM, 5 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle (DMSO) control.
-
Incubation: Incubate the cells for various time points. Degradation can be observed as early as 30 minutes, with maximum effects often seen between 6 and 24 hours.[3] A suggested time course is 2, 6, 12, and 24 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Analysis: Analyze the lysates by Western blotting as described in Protocol 2.
Protocol 2: Western Blotting for HDAC6 Degradation
Objective: To visualize and quantify the degradation of HDAC6 and assess the downstream effects on α-tubulin acetylation.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) from each lysate by boiling in Laemmli buffer.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
Quantification: Use image analysis software to perform densitometry on the bands. Normalize the HDAC6 band intensity to the loading control. The percentage of remaining HDAC6 can be calculated relative to the vehicle control.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of HDAC6 degradation on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the same serial dilutions of this compound used in Protocol 1.
-
Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.[8]
Protocol 4: Mechanistic Validation
Objective: To confirm that HDAC6 degradation is dependent on the proteasome and the recruited E3 ligase.
Procedure:
-
Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132 or bortezomib) for 1-2 hours.[5] Then, co-treat with an effective concentration of this compound (e.g., the determined DC₅₀ or a concentration that gives >80% degradation). Incubate for the optimal time determined in Protocol 1. Analyze HDAC6 levels by Western blot. Proteasome inhibition should "rescue" HDAC6 from degradation.
-
E3 Ligase Dependence: If the E3 ligase ligand is known (e.g., pomalidomide (B1683931) for CRBN), pre-treat cells with an excess of this free ligand (e.g., 5 µM pomalidomide) for 1-2 hours.[9] Then, co-treat with this compound. The free ligand will compete for binding to the E3 ligase, which should prevent the degradation of HDAC6.
Data Analysis and Interpretation
-
Dose-Response Curves: Plot the percentage of remaining HDAC6 protein (from Western blot densitometry) against the log concentration of this compound. Use non-linear regression to fit the curve and calculate the DC₅₀ and Dₘₐₓ values.
-
Expected Results: A successful experiment will show a concentration- and time-dependent decrease in the HDAC6 protein band. Concurrently, there should be a corresponding increase in the signal for acetylated α-tubulin, a key downstream marker of HDAC6 inhibition/degradation.[3] The loading control should remain consistent across all lanes.
-
Troubleshooting: If no degradation is observed, consider increasing the concentration range or incubation time. The "hook effect," where efficacy decreases at very high concentrations due to the formation of binary instead of ternary complexes, may also be observed.[5] If the degrader shows high cytotoxicity at concentrations required for degradation, the therapeutic window may be narrow for that specific cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
Application Note: Western Blot Protocol for Confirming HDAC6 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its diverse functions are attributed to its ability to deacetylate non-histone protein substrates such as α-tubulin, cortactin, and Hsp90.[1][2] The involvement of HDAC6 in cancer and neurodegenerative diseases has made it a prominent target for drug discovery and development. A key mechanism for therapeutically targeting HDAC6 is through induced degradation, often mediated by Proteolysis Targeting Chimeras (PROTACs). This application note provides a detailed protocol for confirming the degradation of HDAC6 in response to therapeutic agents using Western blotting, a widely used technique for protein analysis.
Signaling Pathway for HDAC6 Degradation
HDAC6 degradation is primarily mediated through the ubiquitin-proteasome system. Therapeutic modalities like PROTACs induce the ubiquitination of HDAC6, marking it for degradation by the 26S proteasome. This process involves the recruitment of an E3 ubiquitin ligase to HDAC6, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated HDAC6 is then recognized and degraded by the proteasome.
References
Measuring HDAC6 Levels in Cells: An In-Cell ELISA Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a variety of cellular processes, including cell motility, protein degradation, and signal transduction. Its dysregulation has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, HDAC6 has two catalytic domains and deacetylates non-histone substrates like α-tubulin and cortactin. This unique substrate specificity makes HDAC6 an attractive therapeutic target.
This application note provides a detailed protocol for a high-throughput, quantitative In-Cell ELISA (Enzyme-Linked Immunosorbent Assay) to measure HDAC6 protein levels directly in cultured cells. This method offers a convenient and sensitive alternative to more labor-intensive techniques like Western blotting, allowing for rapid screening of potential HDAC6 inhibitors or activators and analysis of HDAC6 expression under various experimental conditions.
HDAC6 Signaling Pathway
HDAC6 exerts its biological functions through the deacetylation of key cytoplasmic proteins, thereby influencing several signaling pathways. A simplified overview of the HDAC6 signaling pathway is presented below. By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which is crucial for cell migration and mitosis. Its action on cortactin influences F-actin-dependent cell movement. Furthermore, HDAC6 can modulate the stability and activity of important signaling proteins like HSP90 and STAT3, and is involved in pathways such as TGF-β and Ras signaling.
Caption: Overview of the HDAC6 signaling pathway.
In-Cell ELISA Experimental Workflow
The In-Cell ELISA method involves seeding cells in a 96-well plate, followed by treatment with compounds of interest. The cells are then fixed, permeabilized, and incubated with a primary antibody specific for HDAC6. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which catalyzes a colorimetric reaction with a substrate. The absorbance is read using a microplate reader, and the signal is proportional to the amount of HDAC6 protein in the cells.
Caption: Experimental workflow for the HDAC6 In-Cell ELISA.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
96-well, clear-bottom, tissue culture-treated microplates
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% non-fat dry milk or BSA in PBS with 0.05% Tween-20
-
Primary Antibody: Anti-HDAC6 antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit or anti-mouse)
-
TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 1 N H₂SO₄ or HCl)
-
Janus Green Stain (for cell normalization, optional)
-
Microplate reader capable of measuring absorbance at 450 nm and 595 nm (for Janus Green)
Procedure
-
Cell Seeding:
-
Seed cells into a 96-well microplate at a density that will result in a confluent monolayer at the time of the assay. The optimal seeding density should be determined experimentally for each cell line.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Treatment:
-
Prepare serial dilutions of test compounds (e.g., HDAC6 inhibitors) in complete cell culture medium.
-
Remove the medium from the wells and add the diluted compounds. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
-
Cell Fixation:
-
Carefully aspirate the medium from the wells.
-
Wash the cells twice with 200 µL of ice-cold PBS per well.
-
Add 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.
-
Aspirate the fixation solution and wash the wells three times with 200 µL of PBS per well.
-
-
Permeabilization and Blocking:
-
Add 100 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the wells three times with PBS.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add 100 µL of the diluted primary anti-HDAC6 antibody to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Aspirate the secondary antibody solution and wash the wells five times with PBST.
-
Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Cell Number Normalization (Optional but Recommended):
-
After reading the absorbance at 450 nm, wash the wells with deionized water.
-
Add 50 µL of Janus Green Stain to each well and incubate for 5 minutes.
-
Wash the wells five times with deionized water.
-
Add 100 µL of 0.5 M HCl to elute the stain and incubate for 10 minutes.
-
Read the absorbance at 595 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no primary antibody" control wells from all other readings.
-
Normalization: Divide the background-subtracted absorbance at 450 nm by the absorbance at 595 nm (Janus Green) for each well to normalize for cell number.
-
Calculate Relative HDAC6 Levels: Express the normalized values as a percentage of the vehicle-treated control.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained using an In-Cell ELISA for HDAC6.
Table 1: Effect of HDAC6 Degraders on HDAC6 Levels in MM1S Cells [1]
| Compound | Concentration (nM) | HDAC6 Degradation (%) | DC₅₀ (nM) |
| Degrader 3j | 100 | ~80 | 4.3 |
| Degrader 2 | 100 | ~45 | 18 |
Data adapted from a study on HDAC6 degraders, where HDAC6 levels were measured by In-Cell ELISA after a 6-hour treatment.[1]
Table 2: Inhibitory Activity of Compounds against HDAC Isoforms [2]
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
| Nafamostat | 4.67 | 4.69 | 4.04 | 4.39 |
| Piceatannol | 4.28 | 5.04 | 23.29 | 8.22 |
IC₅₀ values were determined using biochemical assays and represent the concentration required for 50% inhibition of enzyme activity.[2]
Table 3: Changes in Acetylated α-Tubulin and Histone H3 upon HDAC6 Inhibition in RAW264.7 Macrophages [3]
| Treatment | Acetylated α-Tubulin (Fold Change) | Acetylated Histone H3 (Fold Change) |
| LPS | 1.5 | 1.8 |
| LPS + ACY-1215 | 2.5 | 1.9 |
Data represents the fold change in protein acetylation levels relative to the control group, as determined by Western blot analysis.[3]
Troubleshooting
Table 4: Common In-Cell ELISA Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to determine the optimal concentration. | |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of solutions. | |
| No or Weak Signal | Insufficient cell number | Optimize cell seeding density. |
| Primary or secondary antibody issue | Check antibody compatibility and activity. Use a positive control cell line. | |
| Inactive substrate | Use fresh substrate solution. | |
| High Variability | Uneven cell seeding | Ensure a single-cell suspension before seeding and be consistent with pipetting. |
| Inconsistent washing | Use a multichannel pipette or an automated plate washer for consistency. | |
| Edge effects | Avoid using the outer wells of the plate or fill them with PBS during incubation. |
For more detailed troubleshooting, refer to resources from ELISA kit manufacturers.[4][5][6][7]
Conclusion
The In-Cell ELISA for HDAC6 provides a robust and high-throughput method for quantifying HDAC6 protein levels in a cellular context. This powerful tool can accelerate research and drug discovery efforts targeting this important enzyme by enabling rapid screening of compound libraries and detailed characterization of cellular responses to various stimuli. The detailed protocol and troubleshooting guide provided in this application note will assist researchers in successfully implementing this assay in their laboratories.
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. biocompare.com [biocompare.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for HDAC6 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and utilizing HDAC6 degrader-5, a potent and selective degrader of Histone Deacetylase 6 (HDAC6). This document includes a summary of its dose-response characteristics, detailed experimental protocols for generating dose-response curves, and diagrams illustrating its mechanism of action and experimental workflow.
Introduction
HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin, HSP90, and cortactin.[1][2] Its deregulation is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3][4] this compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to specifically target HDAC6 for degradation through the ubiquitin-proteasome system.[5][6] This approach offers a powerful alternative to traditional inhibition, as it leads to the removal of the entire protein, potentially providing a more sustained and profound biological effect.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and provides a comparative context with other published HDAC6 degraders.
| Compound | IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound | 4.95 | 0.96 | Not Available | Not Specified | [7] |
| NP8 | Not Available | 3.8 | >90% | MM.1S | [2][8] |
| PROTAC 3 | Not Available | 21.8 | 93% | MM.1S | [9] |
| PROTAC 8 | Not Available | 5.81 | 94% | MM.1S | [9] |
| PROTAC 9 | Not Available | 5.01 | 94% | MM.1S | [9] |
| Degrader 3j | Not Available | 7.1 | 90% | MM.1S | [5] |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biological function, while DC50 (half-maximal degradation concentration) represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathway
HDAC6 functions downstream of various signaling pathways and impacts cellular processes through its deacetylation of key cytoplasmic proteins. The degradation of HDAC6 by this compound is expected to increase the acetylation of its substrates, thereby modulating these pathways.
Caption: Mechanism of action for this compound and its downstream effects.
Experimental Protocols
This section provides a detailed methodology for generating a dose-response curve for this compound to determine its DC50 and Dmax.
Objective:
To quantify the degradation of HDAC6 in a selected cell line upon treatment with a range of concentrations of this compound.
Materials:
-
Cell Line: A human cell line expressing HDAC6 (e.g., MM.1S, HeLa, MCF-7).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Reagents for Western Blotting:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies: Rabbit anti-HDAC6, Mouse anti-α-tubulin (as a loading control), Rabbit anti-acetylated-α-tubulin (as a pharmacodynamic marker).
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Instruments: Cell culture incubator, centrifuge, electrophoresis and blotting apparatus, imaging system for chemiluminescence.
Experimental Workflow Diagram:
Caption: Experimental workflow for dose-response curve generation.
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would span from low nanomolar to micromolar (e.g., 0.1 nM to 10,000 nM) to capture the full dose-response, including the potential "hook effect".[5][10] The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the formation of binary complexes (Degrader-HDAC6 or Degrader-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation.[5][9][10]
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 4, 6, or 24 hours). Time-course experiments may be necessary to determine the optimal treatment duration.[11]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HDAC6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control (e.g., α-tubulin or GAPDH) and the pharmacodynamic marker (acetylated-α-tubulin).
-
-
Data Analysis:
-
Quantify the band intensities for HDAC6 and the loading control for each concentration using densitometry software (e.g., ImageJ).
-
Normalize the HDAC6 band intensity to the corresponding loading control band intensity for each sample.
-
Express the normalized HDAC6 levels as a percentage of the vehicle-treated control.
-
Plot the percentage of HDAC6 remaining versus the logarithm of the degrader concentration.
-
Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in a suitable software like GraphPad Prism.
-
From the fitted curve, determine the DC50 (concentration at which 50% degradation is achieved) and the Dmax (the maximal degradation observed at the plateau of the curve). Note that for PROTACs, a bell-shaped curve might be observed, requiring a specific biphasic model for accurate fitting.[10][12]
-
Conclusion
This compound is a valuable tool for studying the biological functions of HDAC6. The protocols outlined above provide a robust framework for characterizing its dose-dependent degradation profile. Accurate determination of DC50 and Dmax is essential for interpreting experimental results and for the further development of HDAC6-targeted therapeutics. Researchers should be mindful of potential complexities such as the "hook effect" when analyzing data for bifunctional degraders.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Time-Course Experiment for Monitoring HDAC6 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes.[1][2][3] Unlike other HDACs, HDAC6 has two active catalytic domains and a zinc-finger ubiquitin-binding domain, allowing it to influence protein trafficking, degradation of misfolded proteins, cell shape, and migration.[1][2][4] Its diverse functions are mediated through the deacetylation of non-histone substrates, including α-tubulin and the molecular chaperone heat-shock protein 90 (Hsp90).[1][5]
Deregulation of HDAC6 activity has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and autoimmune diseases.[1][6][7] This makes HDAC6 a compelling therapeutic target. The development of small molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy to specifically eliminate the entire HDAC6 protein, rather than just inhibiting its enzymatic activity.[4][8]
These application notes provide a detailed protocol for a time-course experiment to characterize the degradation kinetics of HDAC6 in response to a hypothetical selective degrader, "HDAC6-Degrader-X." This involves treating cultured cells with the degrader and monitoring HDAC6 protein levels at various time points using Western blotting and mass spectrometry.
Signaling Pathway of HDAC6 Degradation
HDAC6-Degrader-X is a heterobifunctional molecule that simultaneously binds to HDAC6 and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of HDAC6, marking it for recognition and subsequent degradation by the 26S proteasome.[4] This process is a key mechanism of the ubiquitin-proteasome system (UPS), the major pathway for intracellular protein degradation.[9]
Experimental Workflow
The experimental design involves treating cells with HDAC6-Degrader-X and collecting samples at multiple time points to analyze the rate of HDAC6 degradation.
References
- 1. Histone deacetylase 6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances [frontiersin.org]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. HDAC6 - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols: Use of HDAC6 Degrader-5 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in multiple myeloma (MM). Unlike other HDACs, HDAC6 is primarily cytoplasmic and its substrates include non-histone proteins like α-tubulin and Hsp90, which are critical for protein homeostasis and cell motility.[1][2][3] In multiple myeloma, a malignancy characterized by the prolific production of immunoglobulins, the cellular machinery for protein folding and degradation is under constant stress.[4] HDAC6 plays a crucial role in the aggresome pathway, an alternative route for clearing misfolded proteins when the proteasome is overwhelmed.[1][5]
The development of proteolysis-targeting chimeras (PROTACs) that specifically target HDAC6 for degradation offers a novel therapeutic strategy. "HDAC6 degrader-5" represents a class of such molecules, designed to induce the degradation of HDAC6 protein rather than just inhibiting its enzymatic activity.[3][6] These degraders typically consist of a ligand that binds to HDAC6, a linker, and a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][7] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of HDAC6. The degradation of HDAC6 disrupts the aggresome pathway, leading to an accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis of myeloma cells.[8] This approach has shown promise, particularly in overcoming resistance to proteasome inhibitors.[4][9]
These application notes provide a comprehensive guide to the in vitro evaluation of this compound in multiple myeloma cell lines, including detailed experimental protocols, data presentation, and visualization of key cellular pathways.
Data Presentation: Efficacy of HDAC6 Degraders in Multiple Myeloma Cell Lines
The following tables summarize the quantitative data for various HDAC6 degraders in commonly used multiple myeloma cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition of HDAC6 Degraders in Multiple Myeloma Cell Lines
| Degrader/Inhibitor | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 6) | - | 0.96 | - | 4.95 | Enzymatic Assay | [6] |
| NP8 | MM.1S | 3.8 | >90 | ~100 | CCK-8 | [10] |
| TO-1187 | MM.1S | 5.81 | 94 | - | - | [11] |
| 3j (VHL-based) | MM.1S | 7.1 | 90 | - | In-cell ELISA | [7] |
| WT161 | RPMI8226 | - | - | ~200 | MTT | [4] |
| ACY-1215 | RPMI8226 | - | - | ~2500 | - | [12] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage. IC50: Concentration for 50% inhibition of cell viability.
Key Signaling Pathways and Experimental Workflow
Signaling Pathway of HDAC6 in Protein Homeostasis and Cell Survival
Caption: Signaling pathway of HDAC6 in protein homeostasis and the mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for the in vitro evaluation of this compound in multiple myeloma cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI8226)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing the degradation of HDAC6 and the acetylation of its substrate α-tubulin.
Materials:
-
Treated and untreated multiple myeloma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin, anti-PARP, anti-β-actin (as a loading control).[1][13][14]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Treated and untreated multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.[12]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.[15]
Conclusion
The protocols and information provided herein offer a robust framework for the preclinical evaluation of this compound in multiple myeloma cell lines. By systematically assessing cell viability, target degradation, and the induction of apoptosis, researchers can effectively characterize the anti-myeloma activity of these novel therapeutic agents. The use of standardized protocols is crucial for generating reproducible and comparable data, which is essential for advancing the development of new treatments for multiple myeloma.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple mechanisms contribute to the synergistic anti-myeloma activity of the pan-histone deacetylase inhibitor LBH589 and the rapalog RAD001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Induction of differential apoptotic pathways in multiple myeloma cells by class selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for HDAC6 Degraders in Solid Tumor Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology due to its multifaceted roles in cancer progression, including cell motility, protein quality control, and signaling pathways.[1][2][3] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and its substrates are primarily non-histone proteins such as α-tubulin and Hsp90.[4][5] The development of selective HDAC6 inhibitors has shown promise; however, the recent advent of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) offers a novel and potentially more effective strategy.[6][7]
This document provides detailed application notes and protocols for the use of HDAC6 degraders in solid tumor cell lines. While the specific designation "HDAC6 degrader-5" is not widely referenced in current literature, this guide synthesizes data from various reported HDAC6 degraders to provide a comprehensive resource for researchers. These bifunctional molecules are designed to induce the selective degradation of HDAC6 protein, rather than just inhibiting its enzymatic activity.[7][8]
Mechanism of Action
HDAC6 degraders are PROTACs that function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6][8] These chimeric molecules consist of three key components: a ligand that binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two ligands.[6][8]
The mechanism involves the formation of a ternary complex between the HDAC6 protein, the degrader molecule, and the E3 ligase.[6] This proximity induces the E3 ligase to polyubiquitinate HDAC6. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the HDAC6 protein.[6] This event is catalytic, as the degrader molecule is released after inducing ubiquitination and can proceed to target another HDAC6 protein.
Caption: Mechanism of Action of an HDAC6 Degrader.
Applications in Solid Tumor Cell Lines
HDAC6 degraders are valuable tools for investigating the biological functions of HDAC6 and for exploring its therapeutic potential in solid tumors. Key applications include:
-
Induction of Apoptosis: Degradation of HDAC6 has been shown to induce apoptosis in various cancer cell lines.[2][9][10] This can be a consequence of disrupting the aggresome pathway, which is crucial for clearing misfolded proteins, or through the acetylation of pro-apoptotic proteins.[1][2]
-
Inhibition of Cell Proliferation and Migration: HDAC6 plays a critical role in cell motility through its deacetylation of α-tubulin, a key component of microtubules.[2][5] By degrading HDAC6 and subsequently increasing α-tubulin acetylation, these compounds can inhibit cancer cell proliferation and migration.[5][7]
-
Modulation of Signaling Pathways: HDAC6 is involved in regulating various signaling pathways implicated in cancer, such as the STAT3 and p53 pathways.[3][6] Its degradation can therefore lead to downstream effects on gene expression and cellular behavior.
-
Overcoming Drug Resistance: In some contexts, HDAC6 is associated with resistance to chemotherapy.[1] The use of HDAC6 degraders, alone or in combination with other agents, may represent a strategy to overcome such resistance.
Caption: Key Signaling Pathways Modulated by HDAC6 Degradation.
Quantitative Data Summary
The efficacy of HDAC6 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes reported data for various HDAC6 degraders in different solid tumor cell lines.
| Degrader Name (Exemplary) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| TO-1187 | CRBN | MM.1S (Multiple Myeloma) | 5.81 | 94 | 6 | [11] |
| PROTAC 3 | CRBN | MM.1S (Multiple Myeloma) | 21.8 | 93 | Not Specified | [11] |
| PROTAC 8 | CRBN | MM.1S (Multiple Myeloma) | 5.81 | 94 | Not Specified | [11] |
| PROTAC 9 | CRBN | MM.1S (Multiple Myeloma) | 5.01 | 94 | Not Specified | [11] |
| Compound 3j | VHL | MM1S (Multiple Myeloma) | 7.1 | 90 | 4 | [6] |
| Compound 3j | VHL | HEK293T (Embryonic Kidney) | Dose-dependent degradation | Not Specified | Not Specified | [6] |
| Compound 3j | VHL | U87MG (Glioblastoma) | Dose-dependent degradation | Not Specified | Not Specified | [6] |
| Compound 3j | VHL | A549 (Lung Carcinoma) | Dose-dependent degradation | Not Specified | Not Specified | [6] |
| Compound 3j | VHL | MCF-7 (Breast Cancer) | Dose-dependent degradation | Not Specified | Not Specified | [6] |
| NP8 | CRBN | HeLa (Cervical Cancer) | <100 | Significant degradation | 24 | [4] |
| Unnamed PROTAC | Not Specified | SMG5, SMG6 (Ovarian Cancer) | IC50 = 1.9 µM, 3.4 µM (Viability) | Not Applicable | Not Specified | [7] |
Experimental Protocols
The following are generalized protocols for assessing the activity of HDAC6 degraders in solid tumor cell lines. It is recommended to optimize concentrations and incubation times for each specific cell line and degrader.
Caption: General Experimental Workflow for Evaluating HDAC6 Degraders.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Solid tumor cell line of interest
-
Complete growth medium
-
HDAC6 degrader stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the HDAC6 degrader in complete growth medium. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the diluted degrader or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting for HDAC6 Degradation
This protocol is used to quantify the extent of HDAC6 protein degradation and to assess the impact on its downstream target, α-tubulin.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat cells with the HDAC6 degrader at various concentrations and time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the percentage of HDAC6 degradation relative to a loading control. An increase in acetylated-α-tubulin is expected.[11][12]
Apoptosis Assay (Annexin V/PI Staining)
This assay uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with the HDAC6 degrader for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic).
Conclusion
HDAC6 degraders represent a powerful class of chemical probes and potential therapeutic agents for the study and treatment of solid tumors. Their ability to induce potent and selective degradation of HDAC6 allows for a more profound and sustained biological effect compared to traditional inhibitors.[7] The protocols and data presented here provide a foundation for researchers to explore the application of these novel molecules in various solid tumor contexts. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible results.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Both HDAC5 and HDAC6 are required for the proliferation and metastasis of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asset.library.wisc.edu [asset.library.wisc.edu]
Application Notes: In Vivo Administration of HDAC6 Degrader-5 in Mouse Models
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that regulates cellular processes such as protein trafficking, degradation, and cell motility by deacetylating non-histone proteins, most notably α-tubulin.[1][2] Its role in various diseases, including cancer and neurodegenerative disorders, has made it a compelling therapeutic target.[1] Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality over traditional inhibition.[3][4]
HDAC6 degrader-5 is a heterobifunctional molecule designed to specifically recruit HDAC6 to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This approach can provide a more profound and sustained target knockdown compared to simple inhibition. These notes provide a detailed protocol for the in vivo administration of this compound in mouse models to assess its pharmacodynamic activity.
Mechanism of Action: PROTAC-Mediated HDAC6 Degradation
This compound functions by inducing proximity between HDAC6 and an E3 ubiquitin ligase. The degrader simultaneously binds to the protein of interest (HDAC6) and the E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to HDAC6. The polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome, freeing the degrader molecule to repeat the cycle.
Caption: PROTAC-mediated degradation of HDAC6.
Quantitative Data Summary
The efficacy of HDAC6 degraders is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for potent HDAC6 degraders from published studies.
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | Citation |
| TO-1187 | CRBN | MM.1S | 5.81 | 94 | 6 | [5] |
| PROTAC 9 | CRBN | MM.1S | 5.01 | 94 | 6 | [5] |
| Degrader 3j | VHL | MM.1S (Human) | 7.1 | 90 | 4 | [6][7] |
| Degrader 3j | VHL | 4935 (Mouse) | 4.3 | 57 | 6 | [6][7] |
Experimental Protocols
This section outlines a representative protocol for a single-dose pharmacodynamic study in mice.
Materials and Reagents
-
This compound
-
C57BL/6J mice (male, 8-10 weeks old)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary Antibodies: Anti-HDAC6, Anti-acetylated-α-Tubulin, Anti-α-Tubulin, Anti-GAPDH
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
-
Sterile syringes and needles (27G or smaller)
Experimental Workflow Diagram
Caption: In vivo experimental workflow.
Vehicle Preparation
Due to the physicochemical properties of many PROTACs, which often include poor aqueous solubility, a specific formulation is required for in vivo administration.[8]
-
Prepare a vehicle solution consisting of:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Sterile Saline (0.9%)
-
-
In a sterile tube, add the required volume of DMSO first.
-
Add PEG300 and vortex until the solution is homogeneous.
-
Add Tween 80 and vortex thoroughly.
-
Add the sterile saline dropwise while continuously vortexing to ensure the solution remains clear.
Dosing Solution Preparation
-
Weigh the required amount of this compound.
-
Dissolve the compound in the pre-prepared vehicle to achieve the final desired concentration. For a 5 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the required concentration is 1 mg/mL.
-
Ensure the final solution is clear and fully dissolved before administration.
Animal Handling and Administration
-
House C57BL/6J mice under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least one week of acclimatization before the experiment.
-
Randomize mice into a vehicle control group and a treatment group (n ≥ 3 per group).
-
Administer this compound (5 mg/kg) or an equivalent volume of vehicle via intravenous (IV) tail vein injection.[5] A typical injection volume is 5-10 mL/kg (e.g., 100-200 µL for a 20 g mouse).
-
Monitor the animals for any signs of adverse reactions post-injection.
Tissue Collection and Protein Extraction
-
At the designated endpoint (e.g., 6 hours post-injection), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[5]
-
Promptly dissect and harvest tissues of interest (e.g., liver, spleen, tumor xenografts).
-
Wash the tissues with ice-cold PBS and snap-freeze them in liquid nitrogen. Store at -80°C until further processing.
-
To extract proteins, homogenize the thawed tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
Western Blot Analysis for Pharmacodynamic Biomarkers
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the samples to equal protein concentrations with lysis buffer and sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC6 and the pharmacodynamic biomarker acetylated-α-tubulin overnight at 4°C. Use antibodies against α-tubulin or GAPDH as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify the protein levels. Normalize the HDAC6 and acetylated-α-tubulin signals to the loading control. The level of HDAC6 degradation is determined by comparing the normalized signal in the treated group to the vehicle control group.[5]
References
- 1. Collection - Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. Development of the first small molecule histone deacetylase 6 (HDAC6) degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed HDAC6 Degradation with PROTACs
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the targeted degradation of HDAC6 using Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how does it affect my HDAC6 degradation experiment?
Q2: My HDAC6 PROTAC shows good in vitro binding but no degradation in cells. What are the likely causes?
A2: A common reason for this discrepancy is poor cell permeability of the PROTAC molecule.[3][4] PROTACs are often large molecules with high molecular weights that are beyond the "Rule of Five," which can hinder their ability to cross the cell membrane and reach the intracellular HDAC6 and E3 ligase.[4][5] Other potential issues include PROTAC instability in cell culture media, or the cell line not expressing sufficient levels of the recruited E3 ligase.[2]
Q3: How do I choose the appropriate E3 ligase for my HDAC6 PROTAC?
A3: The most commonly used E3 ligases for PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[6] The choice can depend on the specific cell line's E3 ligase expression levels and the structural compatibility of the ternary complex.[7] For HDAC6, both CRBN and VHL-recruiting PROTACs have been successfully developed.[8][9] It may be necessary to test both to determine which provides more efficient degradation for your specific system.[10]
Q4: What is the role of the linker in my HDAC6 PROTAC's activity?
A4: The linker is a critical component that connects the HDAC6-binding warhead to the E3 ligase ligand. Its length, composition, and attachment points significantly influence the stability and conformation of the ternary complex, which is essential for effective degradation.[7][8] An improperly designed linker can prevent the formation of a productive ternary complex, leading to no degradation.[11] Systematic optimization of the linker is often required to achieve potent and selective HDAC6 degradation.[7]
Q5: Why is it important to use inactive controls in my PROTAC experiments?
A5: Inactive controls are crucial for validating that the observed degradation of HDAC6 is due to the specific PROTAC-mediated mechanism. An ideal inactive control is a molecule that is structurally similar to the active PROTAC but cannot form a productive ternary complex.[12] This is often achieved by modifying the E3 ligase-binding moiety to abolish its binding.[12] This control helps to rule out off-target effects or non-specific toxicity that might lead to a reduction in HDAC6 protein levels.[13]
Troubleshooting Guide: No or Weak HDAC6 Degradation
If you are observing minimal or no degradation of HDAC6 in your experiments, follow these troubleshooting steps:
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that your PROTAC is inactive, it is essential to confirm that it can bind to HDAC6 and the intended E3 ligase, and facilitate the formation of a ternary complex.[2]
-
Optimize PROTAC Concentration and Incubation Time: The lack of degradation could be due to testing a concentration range that is too low to be effective or too high and falling within the "hook effect" region.[2] It is recommended to perform a dose-response experiment over a wide range of concentrations (e.g., 1 pM to 100 µM).[2] Additionally, perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for degradation.[1]
-
Assess Cell Permeability: Poor cell permeability can lead to insufficient intracellular concentrations of the PROTAC.[3] Consider performing a cell permeability assay to evaluate this.
-
Check E3 Ligase Expression: Ensure that your chosen cell line expresses sufficient levels of the E3 ligase (e.g., CRBN or VHL) that your PROTAC is designed to recruit. This can be checked by Western blotting.[2]
-
Confirm PROTAC Stability: The PROTAC molecule may be unstable in the cell culture medium. Its stability can be assessed over the experimental time course.[6]
-
Synthesize and Test Inactive Controls: Use an appropriate inactive control to confirm that any observed protein loss is due to the intended PROTAC mechanism.[12]
Key Experimental Parameters
The following table summarizes key quantitative parameters for evaluating HDAC6 PROTAC efficacy.
| Parameter | Description | Typical Values for an Effective HDAC6 PROTAC | Troubleshooting Implication |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | < 100 nM | A high DC50 value may indicate poor potency, permeability, or ternary complex formation. |
| Dmax | The maximum percentage of target protein degradation observed. | > 80% | A low Dmax suggests incomplete degradation, possibly due to the hook effect or inefficient ubiquitination. |
| Kd (HDAC6) | Binding affinity of the PROTAC to HDAC6. | Varies, but should be sufficient for target engagement. | Weak binding may lead to inefficient ternary complex formation. |
| Kd (E3 Ligase) | Binding affinity of the PROTAC to the E3 ligase. | Varies, but should be sufficient for E3 ligase recruitment. | Weak binding will prevent the recruitment of the ubiquitination machinery. |
Experimental Protocols
Protocol 1: Western Blotting for HDAC6 Degradation
This is a standard method to quantify the amount of HDAC6 protein remaining after PROTAC treatment.[12]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your active PROTAC and inactive control for a predetermined time (e.g., 24 hours).[12]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by size and then transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific to HDAC6. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[12] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the HDAC6 band intensity to the loading control for each sample.[12]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay can be used to verify the formation of the HDAC6-PROTAC-E3 ligase ternary complex in cells.
-
Cell Treatment: Treat cells with the PROTAC at a concentration expected to induce ternary complex formation. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or HDAC6, coupled to protein A/G beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against HDAC6 and the E3 ligase. The presence of HDAC6 in the E3 ligase immunoprecipitate (or vice versa) in the PROTAC-treated sample confirms the formation of the ternary complex.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of HDAC6.[8]
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will allow ubiquitinated proteins to accumulate.[6]
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for HDAC6 as described in the Co-IP protocol.
-
Western Blotting for Ubiquitin: Elute the immunoprecipitated HDAC6 and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates PROTAC-induced ubiquitination of HDAC6.
Visualizations
Caption: Mechanism of HDAC6 degradation by a PROTAC molecule.
Caption: Troubleshooting workflow for failed HDAC6 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PRO-TACtical Hook Effect: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" describes a paradoxical phenomenon where the degradation of a target protein by a PROTAC decreases at high concentrations.[1][2][3] This results in a characteristic bell-shaped dose-response curve, where maximal degradation (Dmax) is observed at an optimal, intermediate PROTAC concentration, and the degradation efficiency diminishes at both lower and higher concentrations.[2][3]
Q2: What causes the hook effect?
A2: The hook effect is caused by the formation of non-productive binary complexes at excessive PROTAC concentrations.[3][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3][4] At very high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of "Target-PROTAC" and "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][3][4]
Q3: Why is it critical to identify and mitigate the hook effect?
A3: Failing to account for the hook effect can lead to a significant misinterpretation of your experimental data. A potent PROTAC might be incorrectly classified as inactive or weak if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[2] This can result in the inaccurate determination of key potency metrics like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially leading to the premature termination of a promising therapeutic candidate.[3]
Q4: At what concentration range is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[5] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[3] It is therefore crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to accurately define the optimal degradation window and detect the onset of the hook effect.[3]
Troubleshooting Guide: Mitigating the Hook Effect
Here are practical solutions to common problems associated with the hook effect in PROTAC experiments.
Problem 1: My dose-response curve for target degradation is bell-shaped.
This is the classic presentation of the hook effect.
-
Solution 1: Optimize PROTAC Concentration.
-
Action: Perform a detailed dose-response experiment with a wider range of concentrations and more data points, especially at the higher concentrations where the hook effect is observed. A recommended starting range is from 0.1 nM to 10 µM to capture the full curve.[1]
-
Goal: To identify the optimal concentration that achieves maximal degradation (Dmax) and to use concentrations at or below this for subsequent experiments.[3]
-
-
Solution 2: Optimize Incubation Time.
-
Action: Conduct a time-course experiment at both an optimal (peak degradation) and a "hooked" (high, reduced degradation) PROTAC concentration. Assess target degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours).[2]
-
Goal: To understand the kinetics of degradation and determine if a shorter or longer incubation time can mitigate the hook effect.
-
Problem 2: My PROTAC shows weak or no degradation at expectedly active concentrations.
This could be due to testing at a concentration that falls within the hook effect region, or other underlying issues.
-
Solution 1: Expand the Concentration Range.
-
Action: Test a much broader range of PROTAC concentrations, from picomolar to high micromolar (e.g., 1 pM to 100 µM).[3]
-
Goal: To ensure that you are not missing a narrow window of optimal activity that might be masked by the hook effect at higher concentrations.
-
-
Solution 2: Directly Assess Ternary Complex Formation.
-
Action: Utilize biophysical or cellular assays to directly measure the formation of the ternary complex at various PROTAC concentrations.
-
Goal: To confirm that your PROTAC is capable of bringing the target protein and E3 ligase together and to identify the concentration range that promotes optimal ternary complex formation.[2][6]
-
-
Solution 3: Verify Experimental System Components.
-
Action:
-
Goal: To rule out other experimental variables that could lead to a lack of degradation.
-
Problem 3: How can I rationally design PROTACs to minimize the hook effect?
-
Solution 1: Enhance Cooperativity.
-
Action: Modify the PROTAC linker or the warheads to introduce favorable protein-protein interactions between the target and the E3 ligase.[6]
-
Goal: To stabilize the ternary complex, making its formation more favorable than the non-productive binary complexes, even at higher PROTAC concentrations.[7][8] Positive cooperativity can significantly reduce the hook effect.[8]
-
-
Solution 2: Optimize the Linker.
-
Action: Systematically vary the length, rigidity, and chemical composition of the linker.
-
Goal: To identify a linker that optimally orients the target protein and E3 ligase for efficient ternary complex formation and subsequent ubiquitination.
-
-
Solution 3: Balance Binary Binding Affinities.
-
Action: Measure the binding affinities of your PROTAC to the target protein and the E3 ligase individually. If there is a large disparity, consider redesigning the warhead or E3 ligase ligand to achieve more balanced affinities.[8]
-
Goal: To prevent the preferential formation of one binary complex over the other, which can exacerbate the hook effect.[8]
-
Quantitative Data Summary
The following table provides illustrative data on how the hook effect can manifest in PROTAC experiments. Note that these are example values and the specific DC50, Dmax, and cooperativity will vary depending on the PROTAC system.
| PROTAC System Example | E3 Ligase | Target Protein | DC50 (nM) | Dmax (%) | Hook Effect Onset | Cooperativity (α) | Reference |
| Representative Kinase PROTAC 1 | VHL | Kinase X | 50 | >90% | >500 nM | 2 | [2] |
| Representative Kinase PROTAC 2 | CRBN | Kinase Y | 100 | ~80% | >1 µM | 0.2 | [2] |
| MZ1 | VHL | BRD4 | ~10-30 | >95% | >1 µM | >10 | [9] |
| dBET6 | CRBN | BRD4 | ~5 | >90% | >100 nM | ~1 | [3] |
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
-
Hook Effect Onset: The approximate concentration at which the degradation begins to decrease.
-
Cooperativity (α): A measure of how the binding of the PROTAC to one protein influences its binding to the other. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Experimental Protocols
1. Dose-Response Analysis of Target Degradation by Western Blot
This is a fundamental assay to assess PROTAC efficacy and identify the hook effect.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended.[1] Treat cells for a predetermined time, typically 4-24 hours.[1] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, determine DC50 and Dmax, and identify the hook effect.
2. NanoBRET™ Ternary Complex Formation Assay (Live Cells)
This assay provides a quantitative measure of ternary complex formation in living cells.
-
Principle: The target protein is fused to NanoLuc® luciferase (donor), and the E3 ligase is fused to HaloTag® (acceptor). PROTAC-induced proximity of the donor and acceptor results in Bioluminescence Resonance Energy Transfer (BRET).[2]
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target and HaloTag®-E3 ligase fusion proteins. Seed the transfected cells into a white, 96-well or 384-well assay plate.
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Add serial dilutions of the PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals using a BRET-capable luminometer.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.[3]
3. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful biophysical technique to measure the kinetics of binary and ternary complex formation in vitro.
-
Principle: One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the other protein (the target) is flowed over the surface. The binding events are measured in real-time as a change in the refractive index.
-
Assay Setup:
-
Immobilize the purified E3 ligase onto a sensor chip.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Inject a solution containing a fixed concentration of the target protein and a serial dilution of the PROTAC. The enhanced binding response compared to the binary interaction indicates ternary complex formation. Alternatively, inject a pre-incubated mixture of a fixed concentration of PROTAC and varying concentrations of the target protein.
-
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This data can be used to calculate the cooperativity factor (α).
Visualizing PROTAC Mechanisms and Troubleshooting Workflows
References
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Optimizing Linker Length of HDAC6 PROTACs for Improved Efficacy
This technical support center is a resource for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the optimization of linker length for Histone Deacetylase 6 (HDAC6) Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for HDAC6 PROTAC efficacy?
A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to HDAC6 and the ligand that recruits an E3 ubiquitin ligase.[1] Its length and composition are paramount for the formation of a stable and productive ternary complex (HDAC6-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of HDAC6.[2] An improperly designed linker can lead to suboptimal outcomes.[2] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of HDAC6 and the E3 ligase.[2][3] Conversely, a linker that is too long can create an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[2][3] Therefore, identifying the optimal linker length is a critical step in developing potent and selective HDAC6 PROTACs.[2]
Q2: What are the most common types of linkers used in HDAC6 PROTACs?
A2: The most common linkers are flexible alkyl chains or polyethylene (B3416737) glycol (PEG) derived linkers.[4] These often contain a triazole moiety, which can be readily synthesized using "click chemistry," allowing for the rapid creation of a library of PROTACs with varying linker lengths.[1][4] More rigid linkers based on heterocyclic structures have also been reported.[4] The choice of linker type can influence the PROTAC's physicochemical properties, such as solubility and cell permeability.[1]
Q3: Does the optimal linker length for an HDAC6 PROTAC depend on the E3 ligase being recruited?
A3: Yes, the optimal linker length is highly dependent on the specific pair of the target protein (HDAC6) and the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[4][2] For instance, studies have shown that VHL-based HDAC6 degraders often require a much longer linker compared to CRBN-based degraders to achieve similar degradation efficiency.[5] This highlights the necessity of optimizing the linker for each specific HDAC6-PROTAC-E3 ligase system.
Q4: What is the "hook effect" in PROTAC experiments?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at higher concentrations of the PROTAC.[5][6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (HDAC6-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex (HDAC6-PROTAC-E3 ligase) required for degradation.[5] To avoid misinterpreting results due to the hook effect, it is crucial to perform a full dose-response study.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with HDAC6 PROTACs.
| Problem | Potential Cause | Recommended Solution |
| No or low degradation of HDAC6 | Incorrect Linker Length: The linker may be too short, causing steric clashes, or too long, resulting in an unstable ternary complex.[2][3] | Systematically Vary Linker Length: Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of alkyl or PEG units) to identify the optimal length.[4][7] A linker length of at least 6 carbon atoms has been suggested as a minimum requirement for some HDAC6 PROTACs.[7] |
| Poor Cell Permeability: PROTACs are often large molecules with high molecular weight and polar surface area, which can hinder their ability to cross cell membranes.[6][8][9] | Optimize Physicochemical Properties: Modify the linker to be more hydrophobic or introduce features that enhance cell uptake.[9] Prodrug strategies, where a lipophilic group is attached to the PROTAC to be cleaved inside the cell, can also improve permeability.[8] | |
| Unproductive Ternary Complex Formation: Even if a ternary complex forms, it may not have the correct geometry for efficient ubiquitination of HDAC6.[6] | Perform Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the stability and cooperativity of the ternary complex.[6][10] | |
| "Hook Effect" Observed (Reduced degradation at high concentrations) | Formation of Binary Complexes: At high PROTAC concentrations, the formation of binary complexes (HDAC6-PROTAC and E3-PROTAC) is favored over the productive ternary complex.[5] | Perform a Full Dose-Response Curve: Test a wide range of PROTAC concentrations to determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).[11] |
| Off-Target Degradation | Linker Influences Ternary Complex Conformation: The linker can affect which proteins are presented for ubiquitination, potentially leading to the degradation of unintended targets.[6] | Modify the Linker: Systematically altering the linker's length and composition can improve selectivity.[6] |
| Choice of E3 Ligase: Different E3 ligases have different natural substrates and may form off-target ternary complexes with other proteins.[6] | Switch the E3 Ligase: If off-target effects are observed with a CRBN-based PROTAC, consider designing a VHL-based PROTAC, or vice versa.[6] | |
| Good in vitro degradation but poor in vivo efficacy | Poor Pharmacokinetics (PK): The PROTAC may have low solubility, poor metabolic stability, or unfavorable absorption and distribution properties.[6][8] | Optimize Linker for PK Properties: Modify the linker to block sites of metabolism, for example, by replacing metabolically vulnerable groups or using cyclic linkers.[6] Formulation strategies like using amorphous solid dispersions can improve solubility.[6] |
| Instability in Media: The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.[6] | Assess Compound Stability: Use HPLC to analyze the stability of your PROTAC in the experimental media over time.[12] Consider replenishing the media with fresh PROTAC for long-term experiments.[12] |
Quantitative Data on Linker Length and HDAC6 Degradation
The following tables summarize data from published studies, illustrating the impact of linker length on the efficacy of HDAC6 PROTACs.
Table 1: Alkyl-PEG Linker Series for CRBN-based HDAC6 PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 9 | Alkyl-PEG | 5.01 | 94 |
| PROTAC 8 | Alkyl-triazole-PEG | 5.81 | 94 |
| PROTAC 3 | Alkyl-triazole-alkyl | 21.8 | 93 |
Data from a study on monoselective HDAC6 PROTAC degraders, showing that different linker compositions and lengths can achieve high degradation efficacy.[7]
Table 2: VHL-based HDAC6 PROTACs with Varying Linker Lengths
| PROTAC | Linker Length (n in -(CH2)n-) | HDAC6 Degradation at 100 nM (%) |
| 3a | 2 | ~10 |
| 3c | 4 | ~20 |
| 3e | 6 | ~40 |
| 3g | 8 | ~70 |
| 3i | 10 | >90 |
| 3k | 12 | >90 |
This data demonstrates a clear trend where increased linker length leads to improved degradation potency for VHL-based HDAC6 PROTACs.[5]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced HDAC6 Degradation
This protocol is a standard method for quantifying the degradation of a target protein.[11]
Materials:
-
Cell culture reagents
-
HDAC6 PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HDAC6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with serial dilutions of the HDAC6 PROTAC or vehicle control for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[11]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against HDAC6 overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescence substrate and capture the signal using an imaging system.[11]
-
Re-probing: Strip the membrane and re-probe with the loading control antibody.
Data Analysis:
-
Quantify the band intensity for HDAC6 and the loading control using densitometry software.
-
Normalize the HDAC6 signal to the loading control signal for each sample.
-
Calculate the percentage of HDAC6 degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[11]
Protocol 2: In-Cell ELISA for HDAC6 Degradation
This protocol offers a higher-throughput method for quantifying HDAC6 levels.
Materials:
-
96-well cell culture plates
-
HDAC6 PROTAC compound and vehicle control
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against HDAC6
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with PROTACs as described for the Western blot protocol.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS. Fix the cells with fixing solution, then wash again. Permeabilize the cells with permeabilization buffer and wash.
-
Immunostaining:
-
Block the wells with blocking buffer for 1-2 hours.
-
Incubate with the primary HDAC6 antibody overnight at 4°C.
-
Wash the wells multiple times with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the wells extensively.
-
-
Detection: Add TMB substrate and incubate until a blue color develops. Add the stop solution to turn the color yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
-
Subtract the background absorbance (wells with no primary antibody).
-
Normalize the absorbance values to a cell viability assay performed in parallel if necessary.
-
Calculate the percentage of HDAC6 remaining relative to the vehicle-treated control.
-
Generate a dose-response curve to determine DC50 and Dmax.
Protocol 3: NanoBRET/HiBiT Live-Cell Kinetic Degradation Assay
This advanced protocol allows for real-time monitoring of HDAC6 degradation in living cells.[13][14][15]
Principle: These assays utilize NanoLuciferase (NanoLuc) technology. In the HiBiT system, the target protein (HDAC6) is endogenously tagged with a small 11-amino acid peptide (HiBiT) using CRISPR/Cas9.[14] A larger, inactive protein fragment (LgBiT) is expressed in the cells. When HiBiT and LgBiT are in proximity, they reconstitute to form a functional NanoLuc enzyme. The luminescent signal is directly proportional to the amount of HiBiT-tagged HDAC6, allowing for its quantification.[14][15]
Materials:
-
A cell line with endogenously HiBiT-tagged HDAC6 (e.g., HeLaHDAC6–HiBiT) stably expressing LgBiT.[13]
-
HDAC6 PROTACs
-
Nano-Glo® Live Cell Reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-tagged cells in a white, opaque 96-well plate.
-
PROTAC Treatment: Add serial dilutions of the HDAC6 PROTACs to the cells.
-
Kinetic Measurement:
-
Add the Nano-Glo® Live Cell Reagent to the wells.
-
Immediately place the plate in a luminometer pre-heated to 37°C.
-
Measure the luminescent signal at regular intervals (e.g., every 15-30 minutes) over a period of several hours (e.g., 24 hours).[13]
-
-
Rescue Experiments (Optional): To confirm the degradation mechanism, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) or a competitive ligand for the E3 ligase (e.g., pomalidomide (B1683931) for CRBN).[13][15]
Data Analysis:
-
Plot the luminescence signal over time for each PROTAC concentration.
-
Normalize the data to the vehicle control at each time point.
-
From the kinetic data, calculate degradation parameters such as the initial rate of degradation and the maximal degradation (Dmax).[13]
Visualizations
Caption: PROTAC-mediated degradation pathway for HDAC6.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: An iterative workflow for optimizing PROTAC linker length.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
Improving the solubility of HDAC6 degrader-5 for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the solubility and use of HDAC6 degrader-5 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
A1: this compound is a small molecule that exhibits both inhibitory and degradation activity against Histone Deacetylase 6 (HDAC6). It has a reported IC50 of 4.95 nM and a DC50 of 0.96 nM, indicating potent inhibition of HDAC6's enzymatic activity and induction of its degradation.[1] Functionally, it has been shown to inhibit the release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to block hepatocyte apoptosis.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It has a reported solubility of 100 mg/mL in DMSO.[2] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in high-quality, anhydrous DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[3] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent on cell viability and function.
Q4: How should I store this compound stock solutions?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation upon dilution in aqueous buffer/media | The compound's aqueous solubility limit has been exceeded. | - Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the degrader in your assay. - Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer to minimize rapid changes in solvent polarity. - Pre-warm Media: Adding the compound to pre-warmed (37°C) cell culture media can sometimes improve solubility. - Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the cell culture media can help solubilize hydrophobic compounds. |
| Incomplete dissolution of powder in DMSO | - Low-quality or hydrated DMSO.- Insufficient mixing. | - Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce solubility. - Enhance Mixing: Vortex the solution for several minutes. If dissolution is still incomplete, sonication in a water bath for 10-15 minutes can be effective. Gentle warming to 37°C may also aid dissolution, but avoid excessive heat which could degrade the compound. |
| High variability between experimental replicates | - Inconsistent compound concentration due to precipitation.- Pipetting inaccuracies with small volumes.- "Edge effects" in multi-well plates. | - Ensure Complete Dissolution: Visually inspect for any precipitate before adding the compound to your cells. If precipitation is observed, prepare a fresh dilution. - Accurate Pipetting: Use calibrated pipettes and pre-wet the tips, especially when handling small volumes of the concentrated stock solution. - Mitigate Edge Effects: Avoid using the outermost wells of a microplate, or fill them with sterile buffer or water to minimize evaporation from the experimental wells. |
| No observable effect on HDAC6 degradation or downstream signaling | - Inactive compound due to improper storage or handling.- Low expression of HDAC6 in the chosen cell line.- Insufficient incubation time or concentration. | - Use Fresh Aliquots: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment to avoid issues with compound degradation. - Confirm HDAC6 Expression: Verify the expression level of HDAC6 in your cell line of choice by Western blot. Cell lines like MM.1S have been shown to be sensitive to HDAC6 degraders.[4] - Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint. Degradation of HDAC6 has been observed as early as 2 hours post-treatment with some degraders.[2] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (HDAC6 Inhibition) | 4.95 nM | [1] |
| DC50 (HDAC6 Degradation) | 0.96 nM | [1] |
| Solubility in DMSO | 100 mg/mL (264.26 mM) | [5] |
| Molecular Weight | 378.4 g/mol | [6] |
| Molecular Formula | C21H22N4O3 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the vial for 2-3 minutes to ensure complete dissolution. If necessary, sonicate in a water bath for 10-15 minutes. Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Protocol for In Vitro Cell Treatment
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest cultured in appropriate media
-
Sterile, pre-warmed (37°C) cell culture media
-
Multi-well cell culture plates
-
-
Procedure:
-
Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the degrader in pre-warmed cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5% and is consistent across all treatment groups, including the vehicle control.
-
Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 2, 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with downstream analysis such as cell lysis for Western blotting or cell viability assays.
-
Protocol 3: Western Blot Analysis of HDAC6 Degradation and α-Tubulin Acetylation
-
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of HDAC6 degradation and the change in α-tubulin acetylation relative to the controls.
-
Visualizations
References
Addressing off-target effects of CRBN-based HDAC6 degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CRBN-based HDAC6 degraders. Our aim is to help you navigate potential challenges and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of CRBN-based HDAC6 degraders?
A1: The most common off-target effects associated with CRBN-based HDAC6 degraders stem from the inherent properties of the CRBN E3 ligase ligands, which are often derived from immunomodulatory imide drugs (IMiDs) like thalidomide.[1][2] These ligands can induce the degradation of endogenous CRBN neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), which can lead to unintended biological consequences, including potential hematological toxicities.[3][4] Additionally, off-target effects can arise from the promiscuous nature of the E3 ligase or unintended binding of the degrader to other proteins.[5]
Q2: How can I improve the selectivity of my CRBN-based HDAC6 degrader?
A2: Several strategies can be employed to enhance the selectivity of your degrader:
-
CRBN Ligand Modification: Structural modifications to the CRBN ligand can reduce its affinity for neosubstrates. For example, introducing a methoxy (B1213986) group on the phthalimide (B116566) ring of thalidomide-like ligands has been shown to block the degradation of neosubstrates while maintaining CRBN binding for targeted degradation.[]
-
Linker Optimization: The length, composition, and attachment point of the linker are critical for optimal ternary complex formation and can influence selectivity.[7][8] Systematically varying the linker can help identify a configuration that favors the desired degrader-HDAC6-CRBN complex over off-target complexes.[9]
-
Alternative E3 Ligase Recruitment: If off-target effects from CRBN recruitment are persistent, consider using a degrader that recruits a different E3 ligase, such as Von Hippel-Lindau (VHL).[3] VHL-based degraders have a different set of endogenous substrates and may offer a more selective degradation profile for HDAC6.[3]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[5][9] This occurs because the bifunctional nature of the degrader leads to the formation of non-productive binary complexes (Degrader-HDAC6 or Degrader-CRBN) instead of the productive ternary complex (HDAC6-Degrader-CRBN) required for degradation.[3][9] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation, which often presents as a bell-shaped curve.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no HDAC6 degradation | Poor Cell Permeability: PROTACs are often large molecules with poor membrane permeability.[5] | - Modify the linker to improve physicochemical properties.[9]- Use cell lines with higher expression of relevant transporters. |
| Compound Instability: The degrader may be unstable in cell culture media.[9] | - Assess compound stability in your experimental media over time using HPLC.- Prepare fresh stock solutions and add to media immediately before use.[10] | |
| Low Expression of CRBN or other Ubiquitination Machinery: The cell line may have insufficient levels of the necessary E3 ligase components. | - Confirm the expression of CRBN and components of the ubiquitin-proteasome system in your cell line via Western Blot or proteomics. | |
| Suboptimal Ternary Complex Formation: The linker length or composition may not be ideal for stabilizing the HDAC6-Degrader-CRBN complex.[7] | - Test a panel of degraders with varying linker lengths and compositions.[8]- Perform biophysical assays (e.g., TR-FRET, SPR) to assess ternary complex formation.[9] | |
| Unexpected Cellular Toxicity | Off-Target Protein Degradation: The degrader may be degrading proteins other than HDAC6, such as CRBN neosubstrates (IKZF1/3).[3] | - Perform global proteomics to identify off-target proteins.[11][12]- Confirm off-target degradation via Western Blot.[11]- Use a degrader with a modified CRBN ligand to reduce neosubstrate degradation or switch to a VHL-based degrader.[3][] |
| Degradation Product Activity: Degradation products of the compound may have their own biological activities.[10] | - Perform control experiments with a structurally related but inactive compound.[10]- Analyze the purity and stability of your compound stock over time via HPLC.[10] | |
| Variability Between Experiments | Inconsistent Cell Culture Conditions: Cell passage number, confluency, or health can affect the ubiquitin-proteasome system's efficiency.[9] | - Standardize cell culture conditions, including seeding density and passage number.[9][13] |
| Improper Compound Storage: Repeated freeze-thaw cycles can lead to compound degradation.[10] | - Aliquot stock solutions into single-use volumes and store at -80°C.[10] |
Quantitative Data Summary
Table 1: Example Degradation and Inhibitory Potency of a CRBN-Based HDAC6 Degrader
| Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| HDAC6 | 2.2 | ~90 | - |
| IKZF1 | >1000 | <10 | - |
| IKZF3 | >1000 | <10 | - |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation. Data is illustrative and based on reported values for potent and selective degraders.[3]
Experimental Protocols
Protocol 1: Western Blot Analysis of HDAC6 Degradation
This protocol outlines the steps to assess the degradation of HDAC6 in response to treatment with a CRBN-based degrader.
1. Cell Culture and Treatment: a. Seed cells (e.g., MM.1S) in appropriate culture plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of the HDAC6 degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[14]
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and harvest them. b. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[14] c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14] d. Collect the supernatant and determine the protein concentration using a BCA assay.[14]
3. SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[14] b. Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.[14] c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
4. Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] b. Incubate the membrane with primary antibodies against HDAC6 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14] c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] e. Wash the membrane three times with TBST.
5. Detection and Analysis: a. Apply an ECL detection reagent to the membrane.[14] b. Capture the chemiluminescent signal using an imaging system.[14] c. Quantify the band intensities using densitometry software. Normalize the HDAC6 band intensity to the loading control to determine the relative protein levels.[14]
Protocol 2: Global Proteomics for Off-Target Identification
This protocol provides a workflow to identify unintended protein degradation caused by the HDAC6 degrader.
1. Cell Culture and Treatment: a. Culture cells and treat with the HDAC6 degrader at a concentration that achieves maximal HDAC6 degradation and a vehicle control for the desired time.
2. Cell Lysis and Protein Digestion: a. Harvest and lyse the cells. b. Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).[11]
3. Isobaric Labeling (e.g., TMT): a. Label the peptide samples from the different treatment conditions with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[11]
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): a. Combine the labeled peptide samples and analyze them by LC-MS/MS.[11]
5. Data Analysis: a. Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. b. Identify proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to the control as potential off-targets.[11]
6. Validation: a. Validate potential off-targets using a targeted method such as Western Blotting.[11]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[15][16]
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
2. Compound Treatment: a. Treat cells with a serial dilution of the HDAC6 degrader and a vehicle control.
3. Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Data Acquisition: a. Measure the luminescence using a plate reader.
6. Data Analysis: a. Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of the degrader.
Visualizations
Caption: Experimental workflow for characterizing HDAC6 degraders.
Caption: Troubleshooting logic for lack of HDAC6 degradation.
Caption: Mechanism of CRBN-based HDAC6 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 7. scienceopen.com [scienceopen.com]
- 8. explorationpub.com [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
Reasons for weak or no degradation with HDAC6 degrader-5
Welcome to the technical support center for HDAC6 degrader-5. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals resolve issues related to weak or no protein degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical tool designed to induce the degradation of Histone Deacetylase 6 (HDAC6). It is a type of molecule known as a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a bifunctional molecule with three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
The mechanism involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2] this compound simultaneously binds to HDAC6 and an E3 ligase (like Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[1][2] This proximity allows the E3 ligase to tag HDAC6 with ubiquitin molecules. The polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome.[2][3]
Q2: I am not observing any degradation of HDAC6 with this compound. What are the primary reasons?
A2: A complete lack of degradation can stem from several critical factors:
-
Incorrect Compound Concentration: The compound concentration may be too high, leading to the "hook effect," or too low to be effective.[2]
-
Cell Line Suitability: The chosen cell line may have very low expression levels of the necessary E3 ligase (e.g., CRBN or VHL) or a very high rate of HDAC6 resynthesis that masks the degradation.[2]
-
Experimental Timing: Degradation is a time-dependent process. You may be assessing the protein levels too early before significant degradation has occurred or too late after the protein has been resynthesized.[4][5]
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Proteasome or E3 Ligase Pathway Issues: The cells may have impaired proteasome or E3 ligase function.
Q3: My degradation efficiency is weak or inconsistent. What factors could be influencing this?
A3: Weak or variable degradation is a common issue. The efficacy of a PROTAC is influenced by multiple factors beyond basic experimental setup:
-
Ternary Complex Stability: The stability of the HDAC6-Degrader-E3 Ligase complex is crucial for efficient ubiquitination. The linker length and chemical structure of the degrader are optimized for this, but cellular factors can still affect it.[6]
-
Cell Line-Specific Differences: Degradation potency can vary significantly across different cell lines. This may be due to different expression levels of the recruited E3 ligase or varying rates of HDAC6 resynthesis.[2]
-
Cellular Environment: Factors like cell confluence, passage number, and overall cell health can impact the Ubiquitin-Proteasome System and affect results.
-
Competition: Endogenous substrates of the E3 ligase can compete with the degrader-HDAC6 complex.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at high concentrations.[6][7] This occurs because an excess of the degrader molecule leads to the formation of unproductive binary complexes (HDAC6-Degrader and E3 Ligase-Degrader) instead of the productive ternary complex (HDAC6-Degrader-E3 Ligase).[2] These binary complexes cannot induce degradation and effectively sequester the components needed for the reaction.
To avoid this, it is critical to perform a dose-response experiment across a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration window for maximal degradation (Dmax) and determine the DC50 (concentration for 50% degradation).[2][8]
Q5: How do I confirm that the observed loss of HDAC6 is due to proteasomal degradation mediated by the specific E3 ligase?
A5: To confirm the mechanism of action, you should perform co-treatment experiments with specific pathway inhibitors:
-
Proteasome Inhibitors: Pre-treating cells with a proteasome inhibitor like MG132 or Bortezomib should block the degradation of HDAC6, leading to a rescue of protein levels.[2][4][9]
-
Neddylation Inhibitors: An inhibitor of the NEDD8-activating enzyme, such as MLN4924, will inactivate the Cullin-RING E3 ligase complex and should abolish degrader-induced degradation.[2]
-
Competitive E3 Ligase Ligands: Co-treatment with an excess of a free E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN-based degraders or VHL-1 for VHL-based degraders) will competitively block the degrader from binding to the E3 ligase, thus preventing HDAC6 degradation.[4][9]
Troubleshooting Guide for Weak or No Degradation
| Problem | Possible Cause | Recommended Solution |
| No Degradation Observed at Any Concentration | 1. Cell line lacks essential components: Low or no expression of the required E3 ligase (e.g., CRBN, VHL). | - Test the degrader in a different, validated cell line (e.g., MM.1S cells are often used).[2] - Perform qPCR or Western blot to confirm the expression of the E3 ligase in your cell line. |
| 2. Compound is inactive: Degrader has degraded due to improper storage or handling. | - Use a fresh stock of the compound. - Confirm activity in a positive control cell line. | |
| 3. Incorrect experimental endpoint: Incubation time is too short. | - Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to find the optimal time for degradation.[2][5] | |
| Weak Degradation | 1. Suboptimal degrader concentration: The concentration used is not at the peak of the dose-response curve. | - Perform a detailed dose-response curve (e.g., 1 nM to 30 µM) to determine the optimal concentration and identify potential "hook effect" regions.[2] |
| 2. High rate of protein resynthesis: The cell line synthesizes new HDAC6 protein rapidly, masking the degradation. | - Co-treat with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D or cycloheximide) to measure the degradation rate without the confounding factor of new protein synthesis. Use with caution as this can be toxic to cells. | |
| 3. Cell health or passage number: Cells are unhealthy, senescent, or at a high passage number, leading to altered UPS function. | - Use cells at a lower passage number. - Ensure cells are healthy and not overly confluent at the time of treatment. | |
| Inconsistent Results Between Experiments | 1. Variability in cell density: Different starting cell numbers can affect the effective degrader concentration per cell. | - Standardize cell seeding density and ensure even plating. |
| 2. Variations in incubation time: Small differences in treatment duration can lead to variability. | - Use a precise timer for all incubation steps. | |
| 3. Reagent variability: Inconsistent concentrations of reagents (e.g., DMSO vehicle, media components). | - Prepare and use master mixes for reagents where possible. Ensure final DMSO concentration is consistent and low (<0.5%). |
Quantitative Data Summary
The following table summarizes reported efficacy values for various HDAC6 degraders to provide a comparative baseline. Note that this compound is also known as Compound 6 in some literature.[10]
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | 0.96 | Not Specified | 4.95 | [10] |
| Degrader 2 (CRBN-based) | CRBN | MM.1S | 2.2 | ~86% | Not Reported | [2] |
| Degrader 3j (VHL-based) | VHL | MM.1S | 7.1 | ~90% | Not Reported | [2] |
| PROTAC 8 (TO-1187) | CRBN | MM.1S | 5.81 | 94% | Not Reported | [8] |
| PROTAC 9 | CRBN | MM.1S | 5.01 | 94% | Not Reported | [8] |
| NP8 | CRBN | MM.1S | 3.8 | >90% | Not Reported | [5] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for HDAC6 Degradation
This protocol is used to directly measure the amount of HDAC6 protein in cell lysates following treatment.
-
Cell Seeding: Plate cells (e.g., MM.1S) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with this compound across a range of concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 6 or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HDAC6 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.[11]
Protocol 2: Mechanistic Validation using Pathway Inhibitors
This protocol confirms that degradation is dependent on the proteasome and a specific E3 ligase.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with an inhibitor for 1-2 hours before adding the degrader. Use appropriate controls.
-
Degrader Treatment: Add this compound at a concentration that gives maximal degradation (determined from dose-response experiments) to the pre-treated wells. Also include wells with the degrader alone and vehicle control.
-
Incubation and Lysis: Incubate for the optimal duration for degradation.
-
Western Blot Analysis: Harvest cell lysates and perform Western blot analysis as described in Protocol 1 to assess HDAC6 protein levels. A successful validation will show a "rescue" of HDAC6 protein levels in the inhibitor co-treated samples compared to the sample treated with the degrader alone.
Visualizations
Caption: Mechanism of action for an HDAC6 PROTAC degrader.
Caption: Troubleshooting workflow for weak or no degradation.
Caption: Workflow for validating on-pathway degrader activity.
References
- 1. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges of protein-based targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Confirming Proteasome-Dependent Degradation of HDAC6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret experiments aimed at confirming the proteasome-dependent degradation of Histone Deacetylase 6 (HDAC6).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for HDAC6 degradation?
HDAC6 protein levels are regulated through the ubiquitin-proteasome system (UPS). In this pathway, HDAC6 is tagged with ubiquitin molecules, which marks it for recognition and degradation by the 26S proteasome complex. This process is crucial for maintaining cellular homeostasis. The degradation of HDAC6 can be induced by specific molecules like Proteolysis-Targeting Chimeras (PROTACs) that recruit an E3 ubiquitin ligase to the protein.[1][2][3]
Q2: How can I experimentally confirm that HDAC6 degradation is proteasome-dependent?
The most common method is to treat cells with a proteasome inhibitor prior to or concurrently with the treatment that is believed to induce HDAC6 degradation. If the degradation is proteasome-dependent, inhibiting the proteasome will "rescue" the protein, meaning its levels will be restored or will not decrease.[1][2][4]
Q3: Which proteasome inhibitors are recommended for these experiments?
Several proteasome inhibitors can be used. The choice may depend on the specific cell line and experimental goals. Commonly used inhibitors include:
-
MG132: A potent, reversible inhibitor that blocks the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.[1][2]
-
Bortezomib (Velcade): A specific inhibitor of the chymotrypsin-like activity of the proteasome.[1][2]
-
Carfilzomib (Kyprolis): An irreversible proteasome inhibitor that can also be used to block degradation.[5]
Q4: What is a cycloheximide (B1669411) (CHX) chase assay, and how can it be used to study HDAC6 stability?
A cycloheximide (CHX) chase assay is used to determine the half-life of a protein.[6][7] CHX blocks protein synthesis.[6][7] By treating cells with CHX and then collecting samples at various time points, you can monitor the rate at which the existing pool of HDAC6 is degraded. If this degradation is slowed or stopped by co-treatment with a proteasome inhibitor, it confirms the involvement of the proteasome.
Q5: How do PROTACs help in studying HDAC6 degradation?
PROTACs are molecules designed to specifically induce the degradation of a target protein.[8][9] An HDAC6-targeting PROTAC will simultaneously bind to HDAC6 and an E3 ubiquitin ligase (like Cereblon or VHL), leading to the ubiquitination and subsequent proteasomal degradation of HDAC6.[1][2][3] Using a PROTAC provides a robust way to trigger degradation, which can then be blocked by proteasome inhibitors to confirm the mechanism.[1][5]
Troubleshooting Guides
Issue 1: HDAC6 levels do not decrease after treatment with my compound/stimulus.
-
Possible Cause: The compound may not be inducing degradation.
-
Solution: Confirm that your compound is active and used at an effective concentration. For PROTACs, ensure that both the HDAC6-binding and E3 ligase-binding moieties are active.[1]
-
-
Possible Cause: HDAC6 may be a relatively stable protein in your cell line.
-
Solution: Increase the treatment duration. Some studies show HDAC6 degradation after 6 hours or more of treatment with a potent degrader.[1]
-
-
Possible Cause: The degradation pathway may not be active in your specific cell type.
Issue 2: Proteasome inhibitor treatment does not rescue HDAC6 degradation.
-
Possible Cause: The proteasome inhibitor is not effective.
-
Solution: Confirm the activity of your proteasome inhibitor. You can do this by checking for the accumulation of poly-ubiquitinated proteins via Western blot as a positive control for proteasome inhibition.
-
-
Possible Cause: The concentration of the proteasome inhibitor is too low.
-
Solution: Perform a dose-response experiment to find the optimal concentration of the inhibitor for your cell line. See the data table below for typical starting concentrations.
-
-
Possible Cause: The degradation of HDAC6 in your system might be mediated by an alternative pathway, such as autophagy.
-
Solution: Investigate the involvement of autophagy by using autophagy inhibitors (e.g., Chloroquine or Bafilomycin A1) in a similar rescue experiment. HDAC6 has been linked to the aggresome-autophagy pathway.[10]
-
Issue 3: The results of my cycloheximide (CHX) chase assay are unclear.
-
Possible Cause: The half-life of HDAC6 is very long in your cell line.
-
Solution: Extend the time course of your chase experiment. For stable proteins, chases of 8 hours or longer may be necessary.[6]
-
-
Possible Cause: Cycloheximide is toxic to your cells at the concentration used.
-
Solution: Perform a toxicity test to determine the optimal, non-toxic concentration of CHX for your cell line. Recommended starting concentrations range from 50–300 µg/ml.[11]
-
Experimental Protocols & Data
Protocol 1: Proteasome Inhibitor Rescue Assay
This protocol is designed to confirm that the loss of HDAC6 protein is due to proteasomal degradation.
-
Cell Plating: Seed cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132 or 1 µM Bortezomib) for 1 hour.[1][2] This allows the inhibitor to effectively block proteasome function before the degradation of HDAC6 is induced.
-
Treatment: Add your compound of interest (e.g., an HDAC6 PROTAC degrader) to the media, maintaining the presence of the proteasome inhibitor. Include control groups: vehicle only, compound only, and inhibitor only.
-
Incubation: Incubate for the desired time period (e.g., 6-24 hours), depending on the kinetics of HDAC6 degradation.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Western Blot Analysis: Quantify protein concentration, run SDS-PAGE, transfer to a membrane, and probe with primary antibodies against HDAC6 and a loading control (e.g., GAPDH, β-actin, or α-tubulin). A secondary antibody and chemiluminescence are used for detection.
-
Analysis: Compare the HDAC6 protein levels across the different treatment groups. A rescue of HDAC6 levels in the co-treatment group compared to the compound-only group indicates proteasome-dependent degradation.
Workflow for Proteasome Inhibitor Rescue Assay
Caption: Workflow for a proteasome inhibitor rescue experiment.
Protocol 2: Cycloheximide (CHX) Chase Assay
This protocol measures the degradation rate (half-life) of HDAC6.
-
Cell Plating: Seed an equal number of cells in multiple dishes, one for each time point.
-
Treatment: Treat the cells with CHX at a pre-determined optimal concentration (e.g., 100 µg/mL). For comparison, treat a parallel set of dishes with both CHX and a proteasome inhibitor (e.g., 1 µM MG132).
-
Time Course Collection: Harvest the first dish immediately (t=0). Harvest the subsequent dishes at various time points (e.g., 2, 4, 6, 8 hours).[6][11]
-
Cell Lysis & Western Blot: Lyse the cells from each time point and analyze HDAC6 protein levels by Western blotting as described in Protocol 1.
-
Analysis: Quantify the HDAC6 band intensity at each time point, normalize to the loading control, and then express it as a percentage of the level at t=0. Plot the percentage of remaining HDAC6 against time to determine the half-life. A longer half-life in the presence of the proteasome inhibitor confirms its role in HDAC6 degradation.
Logic of Cycloheximide (CHX) Chase Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cell Permeability Issues with HDAC6 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HDAC6 degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to cell permeability in your experiments.
Frequently Asked Questions (FAQs)
Q1: My HDAC6 degrader shows potent biochemical activity but low cellular efficacy. What could be the primary reason?
A1: A common reason for this discrepancy is poor cell permeability. HDAC6 degraders, like many PROTACs, are often large molecules with physicochemical properties that hinder their passage across the cell membrane.[1][2] Factors such as high molecular weight, a large polar surface area, and multiple hydrogen bond donors and acceptors can contribute to low permeability.[2]
Q2: How can I improve the cell permeability of my HDAC6 degrader?
A2: Several strategies can be employed to enhance the cellular uptake of your HDAC6 degrader:
-
Linker Optimization: The linker connecting the HDAC6 binder and the E3 ligase ligand plays a crucial role in the molecule's overall properties. Modifying the linker's length, composition, and rigidity can significantly impact cell permeability.[3][4][5] For instance, incorporating more hydrophobic or flexible linkers can sometimes improve permeability.[6]
-
Physicochemical Property Tuning: Optimizing properties like lipophilicity (logP) can improve permeability. However, a balance must be struck, as excessively high lipophilicity can lead to poor solubility and non-specific toxicity.
-
Intramolecular Hydrogen Bonding: Designing the degrader to form intramolecular hydrogen bonds can effectively "shield" polar groups, reducing the polar surface area and improving membrane permeability.[3][4]
-
Prodrug Approach: Masking polar functional groups with cleavable moieties can create a more lipophilic prodrug that crosses the cell membrane more readily. Once inside the cell, these moieties are cleaved by intracellular enzymes to release the active degrader.
Q3: What are the signs of compound degradation in my cell-based assays?
A3: Inconsistent or lower-than-expected potency of your HDAC6 degrader could indicate degradation.[7] This is particularly relevant for degraders containing chemically labile moieties, such as hydroxamic acids, which can be susceptible to hydrolysis in aqueous cell culture media.[7] Loss of inhibitory activity over the course of a long-term experiment (e.g., >24 hours) is another indicator of instability.[7]
Q4: How should I properly handle and store my HDAC6 degrader to prevent degradation?
A4: To ensure the integrity of your HDAC6 degrader:
-
Storage: Store the solid compound at -20°C for long-term storage. For solutions, prepare a concentrated stock in a suitable solvent like DMSO, aliquot it into single-use vials, and store at -80°C.[7]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquoting into single-use volumes is highly recommended.[7]
-
Fresh Preparations: For cell-based assays, prepare fresh dilutions of the degrader in your culture medium immediately before treating the cells.[7]
Q5: I'm observing the "hook effect" in my dose-response experiments. What is it and how can I mitigate it?
A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at higher concentrations of the degrader.[8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (HDAC6-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex (HDAC6-PROTAC-E3 ligase) required for degradation. To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for effective degradation.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no HDAC6 degradation despite potent in vitro inhibition. | Poor cell permeability of the degrader. | - Modify the linker to improve physicochemical properties. - Consider a prodrug strategy. - Perform a cell permeability assay (e.g., PAMPA or Caco-2) to quantify uptake. |
| Compound degradation in cell culture media. | - Prepare fresh solutions for each experiment. - For long-term experiments, replenish the media with freshly diluted degrader every 12-24 hours. - Analyze compound stability in media using HPLC.[7] | |
| Inconsistent results between experiments. | Improper storage and handling of the degrader. | - Aliquot stock solutions to avoid freeze-thaw cycles and store at -80°C.[7] - Protect from light if the compound is light-sensitive. |
| Variations in cell culture conditions. | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density. - Maintain a consistent serum concentration in the media.[9] | |
| High background or non-specific effects in assays. | Compound precipitation in aqueous media. | - Check the solubility of the degrader in the assay buffer. - Ensure the final DMSO concentration is low (typically <0.5%).[7] |
| Off-target effects of the degrader or its metabolites. | - Perform control experiments with a structurally related but inactive compound. - Use a global proteomics approach to assess off-target degradation. | |
| Decreased degradation at high degrader concentrations (Hook Effect). | Formation of non-productive binary complexes. | - Perform a comprehensive dose-response curve to determine the optimal concentration for maximal degradation (Dmax) and the concentration for 50% degradation (DC50).[8] |
Quantitative Data Summary
The following tables summarize the degradation potency (DC50 and Dmax) of selected HDAC6 degraders from published studies.
Table 1: VHL-Based HDAC6 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 3j | MM1S | 7.1 | 90 | [8][10] |
| 3j | 4935 (mouse) | 4.3 | 57 | [8][10] |
Table 2: CRBN-Based HDAC6 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NP8 | MM.1S | 3.8 | >90 | [11] |
| TO-1187 | MM.1S | 5.81 | 94 | [12] |
| PROTAC 3 | MM.1S | 21.8 | 93 | [13] |
| PROTAC 8 | MM.1S | 5.81 | 94 | [13] |
| PROTAC 9 | MM.1S | 5.01 | 94 | [13] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
Procedure:
-
Coat the Donor Plate: Carefully add 5 µL of the phospholipid solution to each well of the filter (donor) plate, ensuring the membrane is fully coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve the test and control compounds in PBS to the desired concentration (e.g., 100 µM).
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the donor plate wells.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Caco-2 Permeability Assay
This cell-based assay is considered the gold standard for predicting in vivo drug absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[14]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. TEER values should be stable and within the laboratory's established range. Additionally, perform a Lucifer yellow permeability test; low permeability of this marker indicates tight junction formation.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. Collect samples from both chambers at the end of the incubation.
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess active efflux.
-
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated as: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.
Western Blot for HDAC6 Degradation
This protocol details the assessment of HDAC6 protein levels following degrader treatment.[15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC6, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Treat cells with the HDAC6 degrader at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. After treatment, wash cells with ice-cold PBS and harvest. b. Lyse the cells with lysis buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. c. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour.[15] b. Incubate the membrane with the primary anti-HDAC6 antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again.
-
Detection and Analysis: a. Apply the ECL detection reagent. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities. Normalize the HDAC6 band intensity to the loading control to determine the relative protein levels.[15]
Visualizations
Caption: PROTAC-mediated HDAC6 Degradation Pathway.
Caption: Experimental Workflow for HDAC6 Degrader Development.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
Optimizing incubation time for maximal HDAC6 degradation
Welcome to the technical support center for optimizing Histone Deacetylase 6 (HDAC6) degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving maximal and reproducible HDAC6 degradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical incubation time to achieve maximal HDAC6 degradation with a PROTAC? A1: The optimal incubation time can vary significantly based on the specific PROTAC (Proteolysis Targeting Chimera), its concentration, and the cell line used. However, many studies report that maximal degradation (Dmax) of HDAC6 is often achieved between 4 to 6 hours of treatment.[1][2] Some potent degraders can induce significant degradation in as little as 2 hours, with effects detectable as early as 30 minutes.[2][3][4] It is uncommon to see a significant increase in degradation after the 6-hour time point.[1]
Q2: What are the key factors that influence the optimal incubation time? A2: Several factors can affect the kinetics of HDAC6 degradation:
-
PROTAC Properties: The specific chemical structure of the PROTAC, including the HDAC6 binder, the E3 ligase recruiter (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and the linker connecting them, determines the efficiency of forming the key ternary complex (HDAC6-PROTAC-E3 Ligase).[2][5]
-
Concentration: The concentration of the degrader is critical. While higher concentrations can lead to faster degradation, excessively high concentrations can lead to the "hook effect," where the formation of unproductive binary complexes outcompetes the necessary ternary complex, reducing degradation efficiency.[1][2]
-
Cell Line: The degradation efficiency can be cell line-dependent.[5][6][7] This may be due to different expression levels of the target E3 ligase (e.g., CRBN or VHL), different rates of HDAC6 resynthesis, or varying cellular permeability of the compound.[2]
-
Protein Turnover: The intrinsic turnover rate of the HDAC6 protein in a specific cell type can also influence the net reduction in protein levels over time.
Q3: How do I confirm that the loss of the HDAC6 signal is due to proteasomal degradation? A3: To confirm that the degradation is dependent on the ubiquitin-proteasome system, you should perform a co-treatment experiment. Pre-treat the cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for about 1 hour before adding the HDAC6 degrader.[1][2][4] If the degrader's effect is blocked and HDAC6 levels are restored in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent.[1][2][4]
Q4: What is the "hook effect" and how can I mitigate it? A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[1][2] This occurs because the high concentration of the PROTAC favors the formation of separate binary complexes (HDAC6-PROTAC and E3 ligase-PROTAC) over the productive ternary complex (HDAC6-PROTAC-E3 ligase) required for ubiquitination.[2] To mitigate this, it is essential to perform a full dose-response experiment to identify the optimal concentration range for maximal degradation and to avoid using concentrations that are too high.[2]
Troubleshooting Guide
Problem: I am not observing any (or very little) HDAC6 degradation.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The chosen time point may be too early or too late. Perform a time-course experiment, harvesting cells at multiple points (e.g., 0, 2, 4, 6, 12, 24 hours) to identify the optimal incubation period.[1][2][8] |
| Suboptimal Degrader Concentration | The concentration may be too low to be effective or so high that it induces the "hook effect".[2] Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) at a fixed time point (e.g., 6 hours) to determine the optimal concentration (DC50) and maximal degradation (Dmax).[1][2] |
| Compound Instability or Handling | The hydroxamic acid moiety in some HDAC inhibitors can be unstable in cell culture media.[9] Prepare fresh stock solutions, aliquot them for single use to avoid freeze-thaw cycles, and add the degrader to the media immediately before treating cells.[9] |
| Cell Line-Specific Issues | The chosen cell line may have low expression of the required E3 ligase (e.g., CRBN or VHL) or may not be sensitive to the degrader.[5] Confirm the expression of the relevant E3 ligase. Consider testing the degrader in a different, more sensitive cell line, such as the multiple myeloma cell line MM.1S, which is often used in HDAC6 degradation studies.[1][2][3] |
| Inactive Compound/Mechanism Failure | The degrader may be inactive or the degradation mechanism may be impaired. Co-treat with a proteasome inhibitor (e.g., MG132) to see if degradation is rescued, confirming a proteasome-dependent pathway.[1][2] Also, run a positive control with a known, potent HDAC6 degrader if available. |
Problem: My HDAC6 degradation results are inconsistent between experiments.
| Potential Cause | Recommended Solution |
| Improper Stock Solution Storage | Repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions into single-use volumes and store them at -80°C for long-term storage, protected from light.[9] |
| Variations in Cell Culture | Differences in cell density or passage number can alter cellular responses.[10] Use cells within a consistent and low passage number range and ensure consistent seeding density for all experiments. |
| Inaccurate Timing | Small variations in incubation time can lead to different levels of degradation, especially at early time points when degradation is rapid. Be precise with your incubation times across all experiments. |
| Poor Compound Solubility | The compound may be precipitating in the culture media, leading to a lower effective concentration.[10] Visually inspect the media for precipitation. If it occurs, consider using a different solvent or a solubilizing agent after confirming its compatibility with your experiment.[9] |
Data Presentation
Table 1: Performance of Various HDAC6 Degraders
This table summarizes the degradation kinetics for several published HDAC6 PROTACs, providing a reference for expected outcomes.
| Degrader | E3 Ligase Recruited | Cell Line | Optimal Time | DC50 | Dmax | Reference |
| TO-1187 | CRBN | MM.1S | 6 hours | 5.81 nM | 94% | [1] |
| PROTAC 3j | VHL | MM.1S | ~4 hours | 7.1 nM | ~90% | [2][11] |
| NP8 | CRBN | MM.1S | >2 hours | 3.8 nM | >90% | [3][4] |
| PROTAC 3 | CRBN | MM.1S | Not Specified | 21.8 nM | 93% | [1] |
| PROTAC 9 | CRBN | MM.1S | Not Specified | 5.01 nM | 94% | [1] |
-
DC50: The concentration at which 50% of the protein is degraded.
-
Dmax: The maximum percentage of protein degradation observed.
Mandatory Visualizations
Caption: PROTAC-mediated degradation pathway for HDAC6.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to HDAC6 Degrader-5 and Leading HDAC6 Inhibitors
In the landscape of targeted therapeutics, Histone Deacetylase 6 (HDAC6) has emerged as a compelling target for a range of diseases, including cancer and neurodegenerative disorders. While traditional small molecule inhibitors have paved the way for modulating HDAC6 activity, a new class of molecules, known as degraders, offers a distinct and potentially more potent mechanism of action. This guide provides a comprehensive comparison of HDAC6 degrader-5 against three prominent HDAC6 inhibitors: Ricolinostat (ACY-1215), Tubastatin A, and Citarinostat (ACY-241).
Mechanism of Action: Inhibition vs. Degradation
HDAC6 inhibitors, such as Ricolinostat, Tubastatin A, and Citarinostat, function by binding to the active site of the HDAC6 enzyme, thereby blocking its deacetylase activity. This leads to an accumulation of acetylated substrates, most notably α-tubulin.
In contrast, this compound is a heterobifunctional molecule that induces the degradation of the HDAC6 protein. It achieves this by simultaneously binding to HDAC6 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity facilitates the tagging of HDAC6 with ubiquitin, marking it for destruction by the proteasome. This approach not only blocks the enzyme's function but eliminates the protein altogether.
Potency and Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the selected HDAC6 inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency
| Compound | Type | Target | IC50 (nM) | DC50 (nM) | Dmax (%) |
| This compound | Degrader | HDAC6 | 4.95 | 0.96 | >95% |
| Ricolinostat (ACY-1215) | Inhibitor | HDAC6 | 5 | N/A | N/A |
| Tubastatin A | Inhibitor | HDAC6 | 15 | N/A | N/A |
| Citarinostat (ACY-241) | Inhibitor | HDAC6 | 2.6 | N/A | N/A |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. N/A: Not Applicable.
Table 2: Selectivity Profile (IC50 in nM)
| Compound | HDAC6 | HDAC1 | HDAC2 | HDAC3 |
| This compound | 4.95 | >1000 | >1000 | >1000 |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 |
| Tubastatin A | 15 | >10000 | >10000 | >10000 |
| Citarinostat (ACY-241) | 2.6 | 35 | 45 | 46 |
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
HDAC6 Enzymatic Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDAC6.
-
Principle: A fluorogenic substrate is incubated with recombinant HDAC6 enzyme in the presence of varying concentrations of the test compound. The HDAC6-mediated deacetylation of the substrate, followed by developer-induced cleavage, releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the inhibitory activity of the compound.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the recombinant HDAC6 enzyme to each well containing the compound dilutions.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a developer solution (e.g., trypsin).
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Western Blot for HDAC6 Degradation (DC50 and Dmax Determination)
This technique is used to measure the reduction in the total amount of HDAC6 protein within cells after treatment with a degrader.
-
Principle: Cells are treated with a degrader at various concentrations. The total protein is then extracted, separated by size via gel electrophoresis, and transferred to a membrane. An antibody specific to HDAC6 is used to detect the protein, and the band intensity is quantified to determine the extent of degradation.
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with a range of concentrations of the HDAC6 degrader for a specific duration (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against HDAC6 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to calculate the DC50 and Dmax values.
-
Western Blot for Acetylated α-Tubulin
This assay assesses the functional consequence of HDAC6 inhibition or degradation by measuring the acetylation level of its primary substrate, α-tubulin.
-
Principle: Similar to the Western blot for HDAC6 degradation, this method uses an antibody specific for the acetylated form of α-tubulin to detect changes in its levels following treatment with an HDAC6 inhibitor or degrader.
-
Procedure:
-
Follow steps 1-5 of the Western Blot for HDAC6 Degradation protocol.
-
Block the membrane.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin and total α-tubulin as a loading control.
-
Proceed with steps 8-10 of the Western Blot for HDAC6 Degradation protocol.
-
Analyze the relative intensity of the acetylated α-tubulin band compared to the total α-tubulin band.
-
Concluding Remarks
A Head-to-Head Battle: The Efficacy of an HDAC6 Degrader Versus a Selective Inhibitor
In the landscape of targeted therapeutics, the modulation of histone deacetylase 6 (HDAC6) has emerged as a promising strategy for a range of diseases, including cancer and neurological disorders. Two distinct approaches to targeting HDAC6 have garnered significant attention: selective inhibition and targeted degradation. This guide provides a comprehensive comparison of the efficacy of a potent HDAC6-targeting PROTAC (Proteolysis Targeting Chimera), here designated as HDAC6 Degrader-5 (exemplified by TO-1187), and the well-characterized selective HDAC6 inhibitor, Ricolinostat (ACY-1215).
This comparison synthesizes preclinical data to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the performance of these two modalities. We will delve into their mechanisms of action, comparative efficacy in cellular models, and the experimental methodologies underpinning these findings.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between Ricolinostat and an HDAC6 degrader lies in their mechanism of action. Ricolinostat functions as a competitive inhibitor, binding to the active site of the HDAC6 enzyme and blocking its deacetylase activity. In contrast, an HDAC6 degrader, such as TO-1187, is a heterobifunctional molecule that induces the degradation of the entire HDAC6 protein. It achieves this by simultaneously binding to HDAC6 and an E3 ubiquitin ligase, leading to the ubiquitination of HDAC6 and its subsequent destruction by the proteasome. This not only ablates the enzymatic function but also the non-enzymatic scaffolding functions of the HDAC6 protein.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data comparing the in vitro efficacy of this compound (TO-1187) and Ricolinostat in multiple myeloma (MM.1S) cells. The data for TO-1187 and its parent inhibitor, TO-317, as well as for Ricolinostat and another HDAC6 inhibitor, Citarinostat, were obtained from a comparative study to ensure consistency in experimental conditions.[1]
| Parameter | This compound (TO-1187) | Ricolinostat (ACY-1215) | TO-317 (Parent Inhibitor) | Citarinostat |
| Mechanism | Protein Degradation | Enzyme Inhibition | Enzyme Inhibition | Enzyme Inhibition |
| DC50 (nM) | 5.81 | Not Applicable | Not Applicable | Not Applicable |
| Dmax (%) | 94 | Not Applicable | Not Applicable | Not Applicable |
| GI50 (µM) in MM.1S cells | > 10 | ~1.5 | ~0.5 | ~0.25 |
Key Observations:
-
Potent Degradation: this compound (TO-1187) induces potent and efficient degradation of the HDAC6 protein, with a half-maximal degradation concentration (DC50) of 5.81 nM and a maximum degradation (Dmax) of 94% in MM.1S cells.[1]
-
Differential Impact on Cell Viability: Interestingly, while being a highly potent degrader, TO-1187 exhibited minimal effects on the viability of MM.1S cells (GI50 > 10 µM). In the same study, Ricolinostat and the parent inhibitor of TO-1187 (TO-317) showed more pronounced effects on cell viability, with GI50 values of approximately 1.5 µM and 0.5 µM, respectively.[1] This suggests that the potent and selective degradation of HDAC6 alone may not be sufficient to induce significant cytotoxicity in this cell line under the tested conditions, and the anti-proliferative effects of inhibitors might be linked to off-target activities or the requirement for sustained enzymatic inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the reader's reference.
Western Blot for HDAC6 Degradation (DC50 and Dmax Determination)
This protocol was utilized to determine the degradation potency (DC50) and efficacy (Dmax) of this compound (TO-1187).
Detailed Steps:
-
Cell Culture and Treatment: MM.1S cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells were treated with a serial dilution of this compound (TO-1187) for 6 hours.
-
Lysis and Protein Quantification: After treatment, cells were harvested, washed with PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation and Detection: The membrane was incubated overnight at 4°C with a primary antibody specific for HDAC6. A primary antibody for a loading control (e.g., GAPDH or β-actin) was also used. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Data Analysis: The intensity of the protein bands was quantified using image analysis software. The HDAC6 protein levels were normalized to the loading control. The DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximal percentage of protein degradation) were calculated by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay was used to determine the half-maximal growth inhibitory concentration (GI50) of the compounds.
Detailed Steps:
-
Cell Seeding: MM.1S cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to acclimate.
-
Compound Treatment: The cells were treated with a range of concentrations of this compound (TO-1187), Ricolinostat, TO-317, or Citarinostat for 72 hours.
-
Assay Procedure: After the incubation period, the plates were equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well was added.
-
Signal Measurement and Analysis: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence was measured using a microplate reader. The GI50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of an HDAC6 degrader and a selective HDAC6 inhibitor. This compound (TO-1187) demonstrates superior potency in eliminating the HDAC6 protein compared to the enzymatic inhibition offered by Ricolinostat. However, this potent degradation did not translate to significant cytotoxicity in the tested multiple myeloma cell line, in contrast to the more pronounced anti-proliferative effects of Ricolinostat.
These findings underscore a critical consideration for researchers in the field: the therapeutic consequence of targeting a protein for degradation versus inhibiting its enzymatic activity may not be equivalent. The choice between these modalities will likely depend on the specific biological context, the role of non-enzymatic functions of the target protein, and the desired therapeutic outcome. Further in vivo studies are warranted to fully elucidate the therapeutic potential of HDAC6 degraders and to understand the complex interplay between HDAC6 degradation, cellular signaling, and organismal response.
References
A Head-to-Head Comparison of Leading HDAC6 PROTACs for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) that selectively target Histone Deacetylase 6 (HDAC6) are emerging as powerful tools for researchers in oncology, neurodegenerative diseases, and immunology. Unlike traditional inhibitors that only block the enzymatic function, HDAC6 PROTACs mediate the complete removal of the HDAC6 protein, offering a distinct and often more potent therapeutic modality. This guide provides a detailed comparison of prominent HDAC6 PROTACs, supported by experimental data and protocols to aid researchers in selecting the optimal degrader for their specific needs.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (in this case, HDAC6), a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). By bringing HDAC6 into close proximity with an E3 ligase, the PROTAC facilitates the tagging of HDAC6 with ubiquitin. This polyubiquitination marks the protein for destruction by the 26S proteasome, leading to its rapid and efficient degradation.[1][2]
Comparative Performance of HDAC6 PROTACs
The efficacy of a PROTAC is primarily defined by its degradation efficiency (DC50 and Dmax) and its selectivity. DC50 represents the concentration at which 50% of the target protein is degraded, while Dmax is the maximum percentage of degradation achievable. The table below summarizes key performance metrics for several well-characterized HDAC6 PROTACs.
| PROTAC Name | HDAC6 Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Treatment Time (h) | Selectivity Notes | Citation(s) |
| TO-1187 (8) | TO-317 | Pomalidomide (CRBN) | 5.81 nM | 94% | MM.1S | 6 | Monoselective for HDAC6; no degradation of HDAC3/8 observed up to 25 µM. | [3] |
| Compound 9 | TO-317 derivative | Pomalidomide (CRBN) | 5.01 nM | 94% | MM.1S | 6 | Selective for HDAC6 over HDAC3 and HDAC8. | [3] |
| 3j | Nexturastat A | VHL-1 (VHL) | 7.1 nM | 90% | MM.1S | 4 | Selective; does not induce degradation of CRBN neosubstrates IKZF1/3. | [2] |
| NP8 | Nexturastat A | Pomalidomide (CRBN) | ~10-100 nM | >90% (at 100 nM) | MM.1S | 24 | Specific for HDAC6; other HDAC family members not affected. | [1] |
| A6 | Vorinostat-like | Pomalidomide (CRBN) | 3.5 nM | >90% | MV4-11 | 24 | Selectively degrades HDAC6 despite being derived from a pan-HDAC inhibitor. | [4] |
| B4 | Selective HDAC6i | Pomalidomide (CRBN) | 19.4 nM | >90% | MV4-11 | 24 | Selectively degrades HDAC6. | [4] |
Note: DC50 and Dmax values can vary significantly based on the cell line and experimental conditions.
Key Experimental Protocols
Accurate evaluation of PROTAC performance relies on standardized and robust experimental procedures. Below are detailed methodologies for key experiments cited in the characterization of HDAC6 degraders.
This is the most common method to quantify the reduction in cellular protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 6, or 24 hours).[2][3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include anti-HDAC6, anti-Acetylated-α-tubulin (as a marker of HDAC6 activity), and a loading control (e.g., anti-GAPDH or anti-β-actin).[3]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the HDAC6 band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[3]
This newer method allows for real-time monitoring of protein degradation in living cells, providing kinetic data that is often missed with endpoint assays like Western Blotting.[5][6]
-
Cell Line Generation: Engineer a cell line (e.g., HeLa) to endogenously express the target protein (HDAC6) tagged with a small, 11-amino-acid HiBiT peptide using CRISPR-Cas9. These cells must also stably express the complementary Large BiT (LgBiT) protein.[5][7]
-
Assay Principle: When HiBiT-tagged HDAC6 is present, it combines with LgBiT to form a functional NanoLuc luciferase, generating a luminescent signal. As the PROTAC degrades HiBiT-HDAC6, the luminescent signal decreases.
-
Procedure:
-
Seed the engineered HeLaHDAC6-HiBiT cells in a white, opaque 96-well plate.
-
Add the Nano-Glo® Live Cell Substrate to the medium.
-
Treat cells with various concentrations of the HDAC6 PROTAC.
-
Measure luminescence kinetically over a period of time (e.g., 24 hours) using a plate reader.
-
-
Data Analysis: The decrease in relative light units (RLU) over time corresponds to the rate of HDAC6 degradation. This allows for the precise calculation of kinetic parameters like the degradation rate constant (kdeg) and Dmax50.[6]
Discussion and Conclusion
The development of HDAC6-selective PROTACs represents a significant advancement over traditional small-molecule inhibitors.
-
CRBN vs. VHL Recruiters: Both CRBN and VHL-based PROTACs have shown high potency. However, CRBN-based degraders using thalidomide (B1683933) analogs (like pomalidomide) can sometimes induce off-target degradation of neosubstrates such as IKZF1 and IKZF3.[2] VHL-based degraders, like 3j , were specifically developed to avoid this and serve as more precise chemical probes for studying HDAC6 biology.[2][8]
-
Selectivity from Non-selective Binders: A key advantage of the PROTAC modality is its ability to confer selectivity. As demonstrated by A6 , a PROTAC built from a pan-HDAC inhibitor warhead can achieve highly selective degradation of just one isoform (HDAC6), likely due to the formation of a uniquely stable ternary complex.[4]
-
Potency and Kinetics: PROTACs like TO-1187 and Compound 9 demonstrate remarkable potency, achieving over 90% degradation at low nanomolar concentrations within hours.[3] The ability to rapidly and efficiently eliminate the target protein is a hallmark of this technology.
For researchers, the choice of an HDAC6 PROTAC will depend on the experimental context. For studies requiring maximal selectivity and a clean pharmacological profile, VHL-based degraders or monoselective CRBN-based PROTACs like TO-1187 are excellent choices. For applications where potent and rapid degradation is the primary concern, compounds like NP8 and A6 offer robust and validated options. This guide provides the foundational data and protocols to empower scientists to harness the full potential of targeted HDAC6 degradation in their research.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 8. researchgate.net [researchgate.net]
Navigating the Landscape of HDAC6 Degraders: A Comparative Analysis of Off-Target Effects
The development of selective histone deacetylase 6 (HDAC6) degraders using Proteolysis Targeting Chimera (PROTAC) technology represents a significant advancement in therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders. These bifunctional molecules offer a powerful approach to knockdown HDAC6 protein levels, providing advantages over traditional small molecule inhibitors. However, ensuring the precise and selective degradation of the target protein while minimizing off-target effects is a critical challenge in their development. This guide provides a comparative analysis of the off-target protein degradation profiles of prominent HDAC6 degraders, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance Comparison of HDAC6 Degraders
The following tables summarize the quantitative data for key HDAC6 degraders, focusing on their degradation potency (DC50 and Dmax), selectivity against other HDAC isoforms, and any identified off-target effects from proteome-wide analyses.
| Degrader | E3 Ligase Recruited | Cell Line | HDAC6 DC50 | HDAC6 Dmax | Selectivity Profile | Off-Target Profile |
| TO-1187 | CRBN | MM.1S | 5.81 nM | 94% | Monoselective for HDAC6; no degradation of other HDACs observed up to 25 µM.[1] | Highly selective; proteomic evaluation showed HDAC6 as the only depleted protein. No impact on known CRBN neosubstrates (IKZF1, IKZF3, CK1α, SALL4, GSPT1).[1] |
| NP8 | CRBN | MM.1S | 3.8 nM | >90% (at 100 nM) | Specific for HDAC6; no effect on HDAC1, HDAC2, and HDAC4 levels.[2] | Not explicitly determined by proteome-wide analysis in the provided information. |
| Compound 3j | VHL | MM.1S | 7.1 nM | 90% | Selective for HDAC6.[3] | Did not induce the degradation of IKZF1/3, which are common off-targets of CRBN-based degraders.[3] |
| XY-07-035 | Pomalidomide (CRBN) | KELLY | Not specified | Not specified | Selective for HDAC6; other HDACs remained unchanged. | Mild degradation of ZNF692, a common off-target of pomalidomide-based degraders, was observed.[4] |
Table 1: Comparison of Degradation Potency and Selectivity of HDAC6 Degraders. This table highlights the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for HDAC6, along with their selectivity against other HDAC isoforms and known off-targets.
Experimental Methodologies
The characterization of HDAC6 degraders and the analysis of their off-target effects rely on a suite of sophisticated experimental techniques. Below are detailed protocols for the key experiments cited in this guide.
Proteomic Analysis for Off-Target Profiling
This method provides a global, unbiased assessment of changes in protein abundance following treatment with a degrader.
-
Cell Culture and Treatment: Cells (e.g., MM.1S) are cultured to a suitable confluence and treated with the HDAC6 degrader at a specific concentration (e.g., 100 nM) and for a defined duration (e.g., 6 hours). A vehicle-treated control group is also prepared.
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is quantified using a standard assay (e.g., BCA assay).
-
Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from each sample are labeled with isobaric TMT reagents, allowing for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The resulting spectra are used to identify and quantify proteins across all samples. Proteins with significantly altered abundance in the degrader-treated group compared to the control are identified as potential on- or off-targets.
Western Blotting for Target Validation and Selectivity
Western blotting is used to validate the degradation of the target protein and to assess the degrader's selectivity against other related proteins.
-
Cell Treatment and Lysis: Cells are treated with a range of degrader concentrations. After treatment, cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to HDAC6 and other proteins of interest (e.g., other HDAC isoforms, off-targets).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the extent of protein degradation.
In-Cell ELISA for High-Throughput Screening
This assay allows for a more rapid and high-throughput assessment of protein degradation.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with the degraders.
-
Cell Fixation and Permeabilization: After treatment, cells are fixed and permeabilized to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody against the target protein (HDAC6), followed by a secondary antibody conjugated to an enzyme.
-
Signal Detection: A substrate is added, and the resulting signal (e.g., colorimetric or fluorometric) is measured using a plate reader. The signal intensity is proportional to the amount of the target protein.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in HDAC6 degradation and its analysis, the following diagrams illustrate the key pathways and experimental pipelines.
Figure 1: Mechanism of Action of an HDAC6 PROTAC Degrader. This diagram illustrates how a PROTAC molecule brings the target protein (HDAC6) and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent proteasomal degradation of HDAC6.
Figure 2: Off-Target Proteomics Experimental Workflow. This flowchart outlines the key steps involved in a typical proteomics experiment to identify the off-target effects of a protein degrader.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
Assessing IKZF1/3 Degradation by HDAC6-Targeting PROTACs: A Comparative Guide
This guide provides a comparative analysis of "HDAC6 degrader-5" and other related compounds in their ability to degrade Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). The degradation of these lymphoid transcription factors is a key mechanism of action for immunomodulatory drugs (IMiDs) in treating hematological malignancies. This document is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation.
Introduction to Dual-Activity Degraders
Many potent degraders of Histone Deacetylase 6 (HDAC6) are designed as Proteolysis-Targeting Chimeras (PROTACs). These molecules typically link an HDAC6 inhibitor to a ligand that recruits an E3 ubiquitin ligase. A common strategy involves using pomalidomide (B1683931) or thalidomide (B1683933) as a recruiter for the Cereblon (CRBN) E3 ligase complex.[1][2][3] A known consequence of engaging CRBN with these specific ligands is the induced degradation of its "neo-substrates," IKZF1 and IKZF3.[1][4][5][6][7][8] Therefore, many CRBN-based HDAC6 degraders are multifunctional, simultaneously targeting both HDAC6 and the Ikaros transcription factors for proteasomal degradation.
This compound is a potent PROTAC with a reported half-maximal degradation concentration (DC50) of 0.96 nM for HDAC6.[9] While its specific effects on IKZF1/3 are not detailed in publicly available literature, its mechanism is compared here with other well-characterized degraders to provide a framework for assessment.
Comparative Performance of Degraders
The efficacy of various compounds in degrading HDAC6, IKZF1, and IKZF3 is summarized below. The data highlights the distinction between selective HDAC6 degraders, dual HDAC6-IKZF1/3 degraders, and selective IKZF1/3 degraders.
| Compound Class | Example Compound | Target(s) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| HDAC6 Degrader | This compound | HDAC6 | 0.96 | Not Reported | Not Specified | [9] |
| Dual HDAC6-IKZF1/3 Degrader | PROTAC 18 | HDAC6 | 1.64 | 86.26 | CRBN | [1] |
| IKZF1/3 | Activity confirmed, specific values not reported | - | ||||
| Selective HDAC6 Degrader | Compound 3j | HDAC6 | 7.1 | 90 | VHL | [4] |
| IKZF1/3 | No degradation observed | - | ||||
| Selective IKZF1/3 Degrader | MGD-C9 | IKZF1/3 | Nanomolar potency | Not Reported | CRBN | [10] |
| Triple BTK-IKZF1/3 Degrader | PS-2 | IKZF1 | 27.8 | Not Reported | CRBN | [11] |
| IKZF3 | 25.1 | Not Reported |
Signaling and Degradation Pathways
Mechanism of Dual HDAC6 and IKZF1/3 Degradation
CRBN-based HDAC6 PROTACs are heterobifunctional molecules. One end binds to HDAC6, and the other end, often a pomalidomide-like moiety, binds to the CRBN E3 ligase. This proximity induces the formation of a ternary complex (HDAC6-PROTAC-CRBN), leading to the ubiquitination and subsequent proteasomal degradation of HDAC6. Concurrently, the pomalidomide moiety enhances the natural affinity of CRBN for IKZF1 and IKZF3, marking them for degradation through the same ubiquitin-proteasome system.
Caption: Mechanism of a dual-activity, CRBN-based HDAC6 degrader.
Experimental Protocols
To assess the degradation of IKZF1/3 and HDAC6, several quantitative methods can be employed. Below are protocols for two common approaches: Western Blotting and a luminescence-based HiBiT assay.
Western Blotting for Protein Degradation
This method allows for the visualization and semi-quantitative analysis of target protein levels.
Caption: Standard workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) and allow them to adhere. Treat cells with varying concentrations of the degrader compound or a vehicle control (DMSO) for a specified time (e.g., 4, 6, or 24 hours).
-
Lysis and Protein Quantification: Harvest the cells and lyse them using an appropriate buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature and load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins via electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-IKZF1, anti-IKZF3, anti-HDAC6) and a loading control (e.g., anti-GAPDH, anti-β-actin). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle-treated sample.
Quantitative Luminescence-Based Degradation Assay (HiBiT System)
This assay provides a highly sensitive and quantitative method for measuring protein degradation in live cells, often in a high-throughput format.[10][12][13]
Methodology:
-
Cell Line Generation: Engineer a cell line (e.g., HEK293T or a relevant cancer cell line) to endogenously express the target protein (e.g., IKZF1) tagged with the small 11-amino-acid HiBiT peptide using CRISPR/Cas9. These cells must also stably express the large complementary LgBiT protein.[12]
-
Cell Plating and Treatment: Plate the engineered cells in a 96-well plate. Treat the cells with a serial dilution of the degrader compound.
-
Lysis and Detection: After the desired incubation period, add a lytic reagent containing the LgBiT protein and a furimazine substrate. The LgBiT protein will bind to any available HiBiT-tagged target protein, forming a functional NanoLuc luciferase that generates a luminescent signal from the substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: The intensity of the luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining in the cells. Calculate the percentage of degradation relative to vehicle-treated control wells. Plot the data to determine DC50 (concentration at which 50% degradation occurs) and Dmax (maximal degradation) values.[13][14]
Conclusion
The assessment of an HDAC6 degrader's effect on IKZF1 and IKZF3 requires careful consideration of its E3 ligase recruiter. While "this compound" is a potent degrader of its primary target, its impact on IKZF1/3 depends on its specific chemical structure, which is not fully public. For researchers aiming to degrade IKZF1/3, multifunctional CRBN-based HDAC6 degraders present a viable, dual-action approach. Conversely, for selective HDAC6 knockdown without affecting Ikaros proteins, degraders recruiting alternative E3 ligases like VHL are more suitable.[4] The choice of compound should be guided by the desired biological outcome and validated using robust quantitative methods such as Western Blotting or advanced luminescence-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Multifunctional Histone Deacetylase 6 Degraders with Potent Antimyeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational combination treatment with histone deacetylase inhibitors and immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
VHL vs. CRBN: A Comparative Guide to HDAC6 Degraders for Researchers
A deep dive into the performance, selectivity, and experimental considerations of VHL- and CRBN-based HDAC6-targeting PROTACs, providing researchers with the data needed to make informed decisions for their therapeutic development.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. For researchers focused on histone deacetylase 6 (HDAC6), a key therapeutic target in cancer and neurodegenerative diseases, the choice of the E3 ligase-recruiting component of a PROTAC is a critical design consideration. The two most predominantly utilized E3 ligases are the von Hippel-Lindau (VHL) and Cereblon (CRBN). This guide provides a comprehensive comparison of VHL-based and CRBN-based HDAC6 degraders, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences and Performance Metrics
The primary distinction between VHL- and CRBN-based HDAC6 degraders lies in their selectivity profile. While both can effectively induce the degradation of HDAC6, CRBN-based degraders are known to exhibit off-target effects, primarily the degradation of neosubstrates such as the transcription factors IKZF1 and IKZF3.[1] This can be a desirable polypharmacology in certain cancer contexts but is a significant drawback when a highly specific chemical probe for HDAC6 is required. VHL-based degraders, in contrast, have not been reported to have such neosubstrate activity, offering a more precise tool for studying the specific functions of HDAC6.[1]
The following table summarizes the performance of representative VHL- and CRBN-based HDAC6 degraders from published studies.
| Degrader | E3 Ligase Recruited | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Key Findings |
| Compound 3j | VHL | HDAC6 | MM1S | 7.1 | 90 | Highly selective for HDAC6; no degradation of IKZF1/3 observed.[1] |
| 4935 (mouse) | 4.3 | 57 | Effective in both human and mouse cell lines. | |||
| Compound 2 | CRBN | HDAC6 | MM1S | 2.2 | ~86 | Potent HDAC6 degrader but also degrades CRBN neosubstrates. |
| TO-1187 | CRBN | HDAC6 | MM.1S | 5.81 | 94 | Monoselective for HDAC6 with no observed degradation of other HDACs or known CRBN neosubstrates in proteomic studies.[2] |
| NP8 | CRBN | HDAC6 | HeLa | ~100 | Significant | Effective degradation in multiple cell lines.[3] |
| MM.1S | <100 | Significant |
Mechanism of Action: A Tale of Two Ligases
The fundamental mechanism for both VHL- and CRBN-based degraders involves the formation of a ternary complex between the PROTAC, the target protein (HDAC6), and the respective E3 ubiquitin ligase. This proximity induces the ubiquitination of HDAC6, marking it for degradation by the proteasome.
Caption: Signaling pathways for VHL- and CRBN-based HDAC6 degradation.
Experimental Protocols: Your Guide to the Bench
Accurate and reproducible assessment of degrader performance is paramount. Below are detailed protocols for key experiments used to characterize VHL- and CRBN-based HDAC6 degraders.
Experimental Workflow: From Compound to Data
The following diagram illustrates a typical workflow for screening and characterizing HDAC6 degraders.
Caption: A typical experimental workflow for HDAC6 degrader evaluation.
Western Blot for HDAC6 Degradation
This protocol is used to quantify the reduction in HDAC6 protein levels following treatment with a degrader.
Materials:
-
Cell lines (e.g., MM1S, HeLa)
-
HDAC6 degrader compounds (VHL- and CRBN-based)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-α-tubulin (loading control), anti-IKZF1/3 (for CRBN degraders)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the HDAC6 degrader or DMSO for the desired time (e.g., 6, 12, 24 hours). For mechanism validation, pre-treat with a proteasome inhibitor for 1-2 hours before adding the degrader.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HDAC6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the HDAC6 signal to the loading control (α-tubulin).
In-Cell ELISA for High-Throughput Screening
This method allows for a more rapid assessment of HDAC6 protein levels in a 96-well format, ideal for primary screening of a library of degraders.
Materials:
-
96-well clear-bottom plates
-
HDAC6 degrader compounds
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-HDAC6
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described for the Western blot.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with fixation buffer for 20 minutes.
-
Wash with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-HDAC6 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash with PBS.
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution.
-
-
Analysis: Read the absorbance at 450 nm using a plate reader.
Proteomics for Selectivity Profiling
To obtain a global view of protein changes upon degrader treatment and to identify potential off-targets, quantitative proteomics is employed.
Materials:
-
Cell lines and degrader compounds
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin for protein digestion
-
Tandem Mass Tag (TMT) reagents (for quantitative proteomics)
-
LC-MS/MS instrument
Procedure:
-
Sample Preparation: Treat cells with the degrader or DMSO. Lyse the cells, reduce, alkylate, and digest the proteins with trypsin.
-
TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Process the raw data using proteomics software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Compare the protein abundance between degrader-treated and control samples to identify significantly downregulated proteins.
Conclusion: Choosing the Right Tool for the Job
The choice between VHL- and CRBN-based HDAC6 degraders is highly dependent on the specific research question.
-
For studies requiring a highly selective chemical probe to dissect the specific functions of HDAC6 without the confounding effects of neosubstrate degradation, VHL-based degraders are the superior choice .
-
For therapeutic applications in oncology where the degradation of neosubstrates like IKZF1/3 may provide a synergistic anti-cancer effect, CRBN-based degraders may be advantageous . However, recent developments have also yielded highly selective CRBN-based HDAC6 degraders, highlighting the importance of thorough experimental validation.[2]
This guide provides the foundational knowledge and experimental framework to empower researchers to make strategic decisions in the design and evaluation of HDAC6-targeting PROTACs, ultimately accelerating the development of novel therapeutics.
References
Validating Downstream Biomarker Changes After HDAC6 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of histone deacetylase 6 (HDAC6) has emerged as a powerful strategy for studying its biological functions and for therapeutic development. Unlike traditional inhibition, degradation eliminates the entire protein, abrogating both its catalytic and scaffolding functions. This guide provides a comparative overview of methods to validate downstream biomarker changes following HDAC6 degradation, with a focus on proteolysis-targeting chimeras (PROTACs), and compares this approach to classical methods like small molecule inhibition and siRNA-mediated knockdown.
Comparison of Methods for Reducing HDAC6 Function
Choosing the right method to reduce HDAC6 function is critical for accurately interpreting downstream effects. Each approach has distinct mechanisms, advantages, and disadvantages that researchers should consider based on their experimental goals.
| Method | Mechanism of Action | Pros | Cons | Key Biomarker Readouts |
| HDAC6 Degradation (e.g., PROTACs) | Hijacks the ubiquitin-proteasome system to induce the degradation of the entire HDAC6 protein. | - Eliminates both catalytic and non-catalytic functions.- Can have a more sustained effect than inhibitors.- High specificity for the target protein. | - Potential for off-target degradation.- "Hook effect" can complicate dose-response studies.- Larger molecule size may affect cell permeability. | - Increased acetylation of α-tubulin, HSP90, and cortactin.- Changes in downstream signaling pathways (e.g., TGF-β, Wnt/β-catenin, STAT3). |
| HDAC6 Inhibition (e.g., Ricolinostat) | Small molecules bind to the catalytic domain of HDAC6, blocking its deacetylase activity. | - Reversible and allows for temporal control.- Well-characterized mechanism of action.- Generally good cell permeability. | - Does not affect non-catalytic scaffolding functions.- Potential for off-target inhibition of other HDACs.- Continuous presence of the inhibitor is required. | - Increased acetylation of α-tubulin and HSP90.- Altered activity of downstream signaling pathways. |
| siRNA-mediated Knockdown | Small interfering RNA targets HDAC6 mRNA for degradation, preventing protein translation. | - Highly specific for the target mRNA.- Can achieve significant reduction in protein levels. | - Transient effect.- Potential for off-target effects on other genes.- Delivery to some cell types can be challenging. | - Decreased HDAC6 protein levels.- Increased acetylation of α-tubulin and HSP90.- Downstream effects on cell signaling. |
Key Downstream Biomarkers of HDAC6 Activity
HDAC6 is a cytoplasmic deacetylase with several well-established substrates.[1][2] Monitoring the acetylation status of these proteins is a primary method for validating the efficacy of HDAC6 degradation.
| Biomarker | Function | Expected Change After HDAC6 Degradation | Validation Method |
| α-Tubulin | A major component of microtubules, involved in cell motility, structure, and intracellular transport.[2] | Increased acetylation at Lysine 40 (K40). | Western Blot, Immunofluorescence |
| HSP90 (Heat Shock Protein 90) | A molecular chaperone involved in the folding and stability of numerous client proteins, many of which are oncoproteins.[2] | Increased acetylation. | Immunoprecipitation followed by Western Blot |
| Cortactin | An actin-binding protein involved in cell motility and invasion. | Increased acetylation. | Immunoprecipitation followed by Western Blot |
| β-Catenin | A key component of the Wnt signaling pathway, involved in cell proliferation and differentiation.[1][3][4] | Increased acetylation at Lysine 49 (K49), leading to altered localization and activity.[5][6] | Western Blot (for total and acetylated forms), Cellular Fractionation |
| STAT3 (Signal Transducer and Activator of Transcription 3) | A transcription factor involved in cell growth, survival, and immune responses.[7] | Decreased phosphorylation.[7][8] | Western Blot (for total and phosphorylated forms) |
Experimental Protocols
Here, we provide detailed protocols for key experiments to validate changes in downstream biomarkers following HDAC6 degradation.
Western Blot Analysis of Acetylated α-Tubulin
This protocol is for the detection of changes in the acetylation of α-tubulin, a primary and well-characterized substrate of HDAC6.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin, anti-HDAC6, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with an HDAC6 degrader, inhibitor, or siRNA. Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize the acetylated α-tubulin signal to total α-tubulin and the loading control.
Immunoprecipitation of Acetylated HSP90
This protocol is designed to enrich for acetylated HSP90 to facilitate its detection by Western blot.
Materials:
-
Cell lysis buffer (e.g., non-denaturing IP lysis buffer)
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-acetyl-lysine antibody
-
Elution buffer (e.g., 2x Laemmli buffer)
-
Western blot reagents (as listed above)
-
Primary antibodies: anti-HSP90, anti-acetyl-lysine
Procedure:
-
Cell Lysis: Lyse treated and control cells in a non-denaturing IP lysis buffer.
-
Pre-clearing Lysates: Add protein A/G beads to the cell lysates and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-acetyl-lysine antibody to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins.
-
Western Blot Analysis: Centrifuge to pellet the beads and analyze the supernatant by Western blotting using an anti-HSP90 antibody.
Visualizing Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) illustrate the experimental workflow for validating biomarker changes and the key signaling pathways affected by HDAC6 degradation.
Experimental workflow for validating biomarker changes.
References
- 1. Overexpression of HDAC6 suppresses tumor cell proliferation and metastasis by inhibition of the canonical Wnt/β-catenin signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. HDAC6 Is Required for Epidermal Growth Factor-induced β-Catenin Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of CD133 by HDAC6 promotes β-catenin signaling to suppress cancer cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HDAC6 inhibitors modulate Lys49 acetylation and membrane localization of β-catenin in human iPSC-derived neuronal cells. | Broad Institute [broadinstitute.org]
- 7. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of HDAC6 Degrader-5
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper disposal procedures for HDAC6 degrader-5, ensuring laboratory safety and regulatory compliance.
This document provides crucial safety and logistical information for the handling and disposal of this compound. As a selective histone deacetylase 6 (HDAC6) degrader, this compound is integral to research in areas such as cancer and neurodegenerative diseases. Adherence to the following procedures is essential to mitigate risks and ensure a safe laboratory environment.
I. Understanding the Compound
HDAC6 degraders are a class of molecules, often Proteolysis Targeting Chimeras (PROTACs), designed to selectively target and induce the degradation of the HDAC6 protein.[1][2][3][4] These compounds link a ligand that binds to HDAC6 with another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC6 by the proteasome.[1][2][3] While specific safety data for a compound explicitly named "this compound" is not publicly available, the general properties of similar small molecule inhibitors and degraders necessitate careful handling and disposal.
II. Quantitative Data on Waste Management
Proper disposal of chemical waste is contingent on concentration and volume. The following table summarizes key quantitative parameters for the disposal of this compound waste streams. These are general guidelines and may need to be adjusted based on local regulations and the specific experimental context.
| Waste Stream | Constituent | Concentration Threshold for Neutralization | Recommended Neutralization Agent | Final Disposal Route |
| Aqueous Waste (from cell culture media) | This compound | > 1 µM | 10% Sodium Hypochlorite (B82951) | Approved hazardous chemical waste stream |
| Solid Waste (contaminated labware) | Residual this compound | N/A | N/A | Biohazardous waste container for incineration |
| Organic Solvent Waste (from synthesis) | This compound | > 1 mg/mL | N/A | Segregated halogenated or non-halogenated solvent waste |
| Sharps Waste (needles, scalpels) | Trace contamination | N/A | N/A | Puncture-proof sharps container for incineration |
III. Experimental Protocol: Cell-Based Assay Waste Decontamination
This protocol details the steps for decontaminating and disposing of waste generated from a typical cell-based experiment involving this compound.
Objective: To safely collect, decontaminate, and dispose of liquid and solid waste from a 96-well plate-based cell viability assay using this compound.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves
-
10% Sodium Hypochlorite solution (freshly prepared)
-
Biohazardous waste bags
-
Sharps container
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE. Perform all steps within a certified chemical fume hood.
-
Aspirating Media: Carefully aspirate the cell culture media containing this compound from each well of the 96-well plate using a vacuum aspiration system. The waste flask of the aspiration system should contain a 10% final concentration of sodium hypochlorite to decontaminate the liquid waste.
-
Disposing of Plates: Once the media is removed, place the contaminated 96-well plates and any other contaminated plasticware (e.g., pipette tips) into a designated biohazardous waste bag.
-
Decontaminating Surfaces: Wipe down the work surface within the chemical fume hood with a 70% ethanol (B145695) solution followed by a 10% sodium hypochlorite solution.
-
Final Waste Segregation: Seal the biohazardous waste bag and place it in the appropriate secondary container for collection by the institution's environmental health and safety (EHS) office.
-
Documentation: Record the date, type of waste, and estimated volume in the laboratory's waste log.
IV. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
V. Safety Precautions
When handling this compound, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
-
Handling: Avoid contact with skin and eyes.[5] In case of accidental contact, rinse the affected area thoroughly with water.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is often at -20°C.[1][2]
-
Spill Response: In the event of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.
Disclaimer: The information provided in this document is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's specific safety and disposal protocols. If an SDS is not available, a risk assessment should be conducted before handling the compound.
References
- 1. HDAC6 Degrader-3, 2785404-83-1 | BroadPharm [broadpharm.com]
- 2. HDAC6 degrader-1, 2439058-23-6 | BroadPharm [broadpharm.com]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guidance for Handling HDAC6 degrader-5
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical entities like HDAC6 degrader-5 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent compound in a laboratory setting.
Compound Information
This compound is a potent and selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6).[1] As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the selective degradation of HDAC6 through the ubiquitin-proteasome system. Given its high potency, appropriate safety measures must be in place to minimize exposure and ensure safe handling.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂N₄O₃ | PubChem[2] |
| Molecular Weight | 378.4 g/mol | PubChem[2] |
| IC₅₀ | 4.95 nM | MedChemExpress[1] |
| DC₅₀ | 0.96 nM | MedChemExpress[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following PPE should be worn at all times in the laboratory when handling the compound.
| PPE Category | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | A laboratory coat. Consider disposable sleeves for added protection. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is recommended if weighing outside of a ventilated enclosure. | Minimizes inhalation of the powdered compound. |
Operational and Handling Procedures
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.
3.1. Engineering Controls
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.
3.2. Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing : If possible, weigh the compound in a powder containment hood. If not available, carefully weigh the required amount in the chemical fume hood on a tared weigh paper or in a suitable container. Avoid creating dust.
-
Solubilization : Slowly and carefully add the solvent to the solid compound to avoid splashing. If necessary, sonication or gentle heating can be used to aid dissolution.
-
Storage :
-
Solid Compound : Store the solid compound as recommended by the supplier, typically in a cool, dry place.
-
Stock Solutions : Store stock solutions at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months). Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
3.3. Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear full personal protective equipment.
-
Liquid Spills : Absorb with an inert material (e.g., sand, diatomite).
-
Solid Spills : Carefully sweep or vacuum the material, avoiding dust generation.
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. All waste generated from handling this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation
-
Solid Waste : Contaminated consumables such as gloves, weigh papers, pipette tips, and bench paper should be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
4.2. Disposal Procedure
-
Seal all waste containers securely.
-
Label containers clearly with "Hazardous Waste," the name of the compound ("this compound"), and the primary hazard (e.g., "Potent Compound," "Chemical Waste").
-
Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Visual Guides
Experimental Workflow for Safe Handling
Caption: This diagram illustrates the key procedural steps for the safe handling of this compound.
Mechanism of Action: PROTAC-Mediated HDAC6 Degradation
Caption: This diagram shows the catalytic cycle of a PROTAC, leading to targeted HDAC6 degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
